molecular formula C6H5ClN2O2 B6230886 6-chloro-3-methylpyridazine-4-carboxylic acid CAS No. 1541830-86-7

6-chloro-3-methylpyridazine-4-carboxylic acid

Cat. No.: B6230886
CAS No.: 1541830-86-7
M. Wt: 172.57 g/mol
InChI Key: HMBCUCPMGAXRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-methylpyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1541830-86-7

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

6-chloro-3-methylpyridazine-4-carboxylic acid

InChI

InChI=1S/C6H5ClN2O2/c1-3-4(6(10)11)2-5(7)9-8-3/h2H,1H3,(H,10,11)

InChI Key

HMBCUCPMGAXRRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1C(=O)O)Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

The Strategic Utility of 6-Chloro-3-methylpyridazine-4-carboxylic Acid in Modern Medicinal Chemistry: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from planar, lipophilic aromatic rings to sp³-rich or highly functionalized polar heteroaromatics is a critical strategy for improving pharmacokinetic profiles. 6-chloro-3-methylpyridazine-4-carboxylic acid has emerged as a privileged, electron-deficient heterocyclic building block. Acting as a sophisticated bioisostere for phenyl and pyrimidine rings, the 1,2-diazine core offers improved aqueous solubility, favorable dipole moments, and a unique hydrogen-bonding profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptions. Here, we will dissect the stereoelectronic causality behind its reactivity, explore its orthogonal functionalization pathways, and provide self-validating experimental protocols for its integration into advanced therapeutic scaffolds, such as KRAS G12C and LRRK2 inhibitors.

Physicochemical Profiling & Structural Dynamics

To effectively utilize this building block, one must first understand the inherent electronic push-and-pull of the pyridazine system. The adjacent nitrogen atoms (N1 and N2) exert a strong electron-withdrawing effect via induction and resonance, rendering the entire ring system


-deficient.
Quantitative Data Summary

The following table outlines the core physicochemical parameters of the scaffold, which dictate its behavior in both synthetic workflows and biological systems [1].

PropertyValueMechanistic Implication
Chemical Name This compoundCore scaffold nomenclature.
CAS Number 2763751-17-1 (HCl salt)Commonly sourced as a stable hydrochloride salt to prevent premature decarboxylation.
Molecular Formula C₆H₅ClN₂O₂Highly functionalized low-molecular-weight fragment.
Molecular Weight 172.57 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
TPSA 63.1 ŲExcellent polarity; balances membrane permeability with aqueous solubility.
H-Bond Donors/Acceptors 1 / 4Provides multiple vectors for kinase hinge-binding or GPCR interactions.
Stereoelectronic Causality
  • The C4 Carboxylic Acid: Positioned adjacent to the C3 methyl group, this moiety experiences mild steric hindrance. The electron-withdrawing nature of the pyridazine ring makes the resulting carboxylate a relatively poor nucleophile, necessitating highly active coupling reagents (like HATU) for amidation.

  • The C6 Chlorine: The C-Cl bond is highly activated. The

    
    -nitrogen reduces electron density at C6, priming the position for both Nucleophilic Aromatic Substitution (SₙAr) and oxidative addition in Palladium-catalyzed cross-couplings.
    
  • The C3 Methyl Group: Beyond providing a vector for hydrophobic pocket interactions, the methyl group forces any C4-amide into a non-planar conformation relative to the pyridazine ring. This induced twist is critical for breaking molecular planarity and improving target selectivity.

Application in Drug Development (Case Studies)

The orthogonal reactivity of this scaffold makes it a cornerstone in synthesizing complex polycyclic or highly substituted therapeutics.

  • KRAS G12C Inhibitors: Derivatives of the 6-chloro-3-methylpyridazine core have been heavily utilized in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs). The functionalized pyridazine acts as a critical hinge-binding or switch-II pocket interacting motif, where the C3 methyl group optimally fills small hydrophobic cavities [2].

  • Triazolo[4,3-b]pyridazine Cores: The C6 chlorine can undergo nucleophilic attack by hydrazine hydrate. Subsequent cyclization with formic acid yields[1,2,4]triazolo[4,3-b]pyridazines. This tricyclic pharmacophore is a well-documented scaffold for inhibiting Leucine-Rich Repeat Kinase 2 (LRRK2) and Phosphodiesterase 4 (PDE4) [3].

Systems & Workflows: Orthogonal Functionalization

Because the C4 and C6 positions react under entirely different mechanistic paradigms (electrophilic activation vs. nucleophilic/metal-catalyzed substitution), the molecule offers orthogonal functionalization .

Design Choice: If your target amine for the C4 amidation is sterically hindered, perform the C6 Suzuki coupling first (Pathway B) to avoid steric clash during the bulky Palladium catalytic cycle. Conversely, if your C6 SₙAr nucleophile contains sensitive functional groups, perform the C4 amidation first (Pathway A).

Workflow A 6-chloro-3-methylpyridazine- 4-carboxylic acid B1 Pathway A: C4 Amidation HATU, DIPEA, DMF A->B1 B2 Pathway B: C6 SNAr Amine Nucleophile, Heat A->B2 C1 C4-Amide Intermediate (LC-MS Validated) B1->C1 D1 C6 Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 C1->D1 E Fully Functionalized Therapeutic Scaffold D1->E C2 C6-Substituted Intermediate (TLC/UV Validated) B2->C2 D2 C4 Amidation HATU, DIPEA, DMF C2->D2 D2->E

Figure 1: Orthogonal functionalization pathways of the pyridazine scaffold.

Experimental Protocols: A Self-Validating System

The following methodologies detail a "Pathway A" approach. Every step is designed with built-in causality and self-validation to ensure high fidelity in library synthesis.

Step 1: C4 Amide Coupling

Objective: Form a robust amide bond at C4 without inducing decarboxylation.

  • Reagents: this compound (1.0 eq), Primary Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

  • Causality of Reagents:

    • Why HATU? Traditional carbodiimides (EDC/HOBt) often lead to sluggish coupling and competitive N-acylurea byproducts due to the electron-deficient nature of the pyridazine. HATU generates a highly reactive 7-aza-OBt ester, driving the amidation to completion rapidly at room temperature [4].

    • Why 3.0 eq DIPEA? The starting material is often supplied as a hydrochloride salt. One equivalent neutralizes the salt, the second deprotonates the carboxylic acid, and the third maintains the basic medium required for the amine nucleophile.

  • Self-Validation (In-Process): Quench a 5 µL aliquot in 1 mL of MeCN/H₂O (1:1) and analyze via LC-MS. The disappearance of the starting material peak (

    
     173 [M+H]⁺) and the appearance of the product mass confirms conversion. If unreacted acid persists, verify the pH; it must be >9.
    
  • Workup Rationale: Dilute the reaction with EtOAc and wash with 5% aqueous LiCl (3x). Causality: DMF is highly water-miscible, but simple water washes leave residual DMF in the organic phase. Aqueous LiCl significantly increases the ionic strength, forcing DMF into the aqueous layer and preventing emulsion formation.

Step 2: C6 Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at the C6 position via Palladium catalysis.

  • Reagents: C6-chloro amide intermediate (1.0 eq), Aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Causality of Reagents:

    • Why Pd(dppf)Cl₂? The bidentate dppf ligand has a wide bite angle (~99°), which accelerates the reductive elimination step—often the rate-limiting step in sterically hindered cross-couplings.

    • Why Dioxane/Water? The biphasic nature ensures the organic substrates remain dissolved in dioxane, while the aqueous layer solvates the K₂CO₃ base, facilitating the crucial transmetalation step of the catalytic cycle by forming the reactive boronate complex.

  • Self-Validation (In-Process): Monitor via TLC (UV 254 nm). The highly conjugated cross-coupled product will exhibit a distinct, bright UV absorbance compared to the starting material.

  • Workup Rationale: Filter the crude biphasic mixture through a pad of Celite. Causality: This removes precipitated Palladium black and inorganic salts, preventing column degradation during subsequent silica gel chromatography.

References

  • Google Patents. "WO2019213516A1 - Inhibiteurs de kras g12c et leurs procédés d'utilisation" (Amgen Inc.).

The Pyridazine Scaffold: An In-Depth Technical Guide to the Potential Biological Activity of 6-chloro-3-methylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide explores the potential biological activities of a specific, yet under-investigated derivative, 6-chloro-3-methylpyridazine-4-carboxylic acid. While direct experimental data for this compound is scarce in publicly accessible literature, this document will synthesize the known biological landscape of the broader pyridazine and pyridazinone classes to infer and propose potential therapeutic applications and mechanisms of action. This guide will delve into the potential of this scaffold in kinase inhibition, antimicrobial and anti-inflammatory activities, and its interaction with neuronal targets, providing a foundational resource for researchers interested in exploring the therapeutic promise of this chemical entity.

The Pyridazine Core: A Versatile Pharmacophore

The pyridazine ring system is a key constituent in a multitude of biologically active compounds. Its unique electronic properties, arising from the adjacent nitrogen atoms, allow it to participate in various non-covalent interactions with biological macromolecules, making it an attractive starting point for drug design. The general structure of pyridazine and its oxidized form, pyridazinone, have been identified in compounds with a wide array of biological functions, including but not limited to, antihypertensive, analgesic, anticancer, antimicrobial, and anti-inflammatory effects[1][2][3][4][5]. The presence of modifiable positions on the ring allows for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity.

Potential as a Kinase Inhibitor

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridazine scaffold has emerged as a promising framework for the design of kinase inhibitors.

The Janus Kinase (JAK) Family

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in autoimmune diseases and cancers[1][3][6][7][8]. Several pyridazine-based compounds have been investigated as inhibitors of JAKs. The nitrogen atoms of the pyridazine ring can form key hydrogen bond interactions with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors.

Diagram: The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 5. STAT Phosphorylation STAT->Receptor 4. STAT Recruitment STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. STAT Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Gene Gene Transcription DNA->Gene 8. Gene Expression Regulation

Caption: A simplified diagram of the JAK-STAT signaling pathway.

Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and is primarily driven by the VEGF signaling pathway. VEGFRs, a family of receptor tyrosine kinases, are key targets for anti-cancer therapies. The pyridazine scaffold has been incorporated into molecules designed to inhibit VEGFR, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation and migration.

Diagram: The VEGFR Signaling Pathway

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR 1. VEGF Binding VEGFR->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: An overview of the VEGFR signaling pathway leading to cell proliferation and migration.

Potential Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyridazine and pyridazinone derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens[1][5]. The mechanism of action is often not fully elucidated but may involve the inhibition of essential enzymes or disruption of cell membrane integrity. The structural features of this compound, including the chlorinated pyridazine ring and the carboxylic acid moiety, are functionalities that could contribute to antimicrobial activity.

Potential Anti-inflammatory Activity

Chronic inflammation is a key component of many human diseases. Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP), and its inhibition leads to a rise in intracellular cAMP, which in turn suppresses inflammatory responses. Pyridazinone derivatives have been identified as potent PDE4 inhibitors.

Diagram: The Role of PDE4 in Inflammation

PDE4_Pathway cluster_cell Inflammatory Cell AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC Synthesis PDE4 PDE4 cAMP->PDE4 Degradation PKA PKA cAMP->PKA Anti-inflammatory effects AMP AMP PDE4->AMP Degradation Inflammation Reduced Inflammation PKA->Inflammation Anti-inflammatory effects Inhibitor Pyridazine Inhibitor Inhibitor->PDE4 Inhibition

Caption: The role of PDE4 in cAMP degradation and inflammation, and the effect of its inhibition.

Potential Interaction with Neuronal Targets

The pyridazine scaffold has also been explored for its activity on neuronal targets. Notably, derivatives of 6-chloropyridazine have been synthesized and shown to act as ligands for neuronal nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are involved in a variety of cognitive processes, and their modulation has therapeutic potential in neurological disorders.

Diagram: Nicotinic Acetylcholine Receptor (nAChR) Signaling

nAChR_Pathway cluster_synapse Synapse ACh Acetylcholine (ACh) nAChR nAChR ACh->nAChR 1. ACh Binding Na_Ca Na+ / Ca2+ Influx nAChR->Na_Ca 2. Channel Opening Depolarization Membrane Depolarization Na_Ca->Depolarization Signal Downstream Signaling Depolarization->Signal

Caption: A simplified representation of signal transduction through a nicotinic acetylcholine receptor.

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of the related 6-chloropyridazine-3-carboxylic acid has been reported and can be adapted[9]. A plausible synthetic route for this compound could start from 3,6-dichloropyridazine.

Experimental Protocol: Synthesis of 6-chloro-pyridazine-3-carboxylic acid (Adaptable for 3-methyl derivative)

  • Starting Material: 3-chloro-6-methylpyridazine.

  • Oxidation:

    • Under an ice bath, add 3-chloro-6-methylpyridazine (0.06 mol) to 60 mL of sulfuric acid.

    • While stirring, gradually add potassium dichromate (0.12 mol).

    • Allow the reaction to proceed at 50°C for 2 hours.

    • After cooling, dilute the reaction mixture with 200 mL of ice water.

    • Extract the aqueous solution with ethyl acetate (5 x 200 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • The resulting residue can be recrystallized from methanol to yield the desired product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity of this compound against a panel of kinases (e.g., JAK family, VEGFR).

Methodology:

  • Reagents: Kinase enzyme, substrate peptide, ATP, test compound, and a suitable kinase assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: Include a known inhibitor for each kinase as a positive control and a vehicle control (DMSO) as a negative control.

Antimicrobial Susceptibility Testing (General Protocol)

Objective: To evaluate the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.

Methodology (Broth Microdilution):

  • Media: Prepare appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Procedure:

    • Prepare serial dilutions of the test compound in the broth media in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Self-Validation: Include a positive control (a known antibiotic or antifungal) and a negative control (no compound) for each microorganism tested.

Data Summary (Hypothetical)

As no direct experimental data exists for this compound, the following table presents a hypothetical summary of potential activities based on the known properties of the pyridazine scaffold. This is for illustrative purposes to guide future research.

Biological Target/Assay Potential Activity Metric Hypothetical Value Range Rationale based on Scaffold
JAK2 Kinase InhibitionIC501 - 10 µMPyridazine core can interact with the kinase hinge region.
VEGFR2 Kinase InhibitionIC505 - 20 µMPyridazine derivatives have shown activity against VEGFR.
Staphylococcus aureus (MIC)µg/mL16 - 64 µg/mLHalogenated heterocyclic compounds often exhibit antibacterial properties.
Candida albicans (MIC)µg/mL32 - 128 µg/mLThe pyridazine scaffold has been explored for antifungal activity.
PDE4 InhibitionIC5010 - 50 µMPyridazinone derivatives are known PDE4 inhibitors.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, the extensive body of research on the pyridazine and pyridazinone scaffolds provides a strong rationale for its investigation as a potential therapeutic agent. Its structural features suggest the possibility of interactions with a range of biological targets, including kinases, microbial enzymes, and inflammatory mediators. This technical guide serves as a foundational document to stimulate and guide future research into this promising, yet unexplored, chemical entity. The synthesis and subsequent screening of this compound in a variety of biological assays are critical next steps to unlock its therapeutic potential.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). OAText. [Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (2020). ResearchGate. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). Semantic Scholar. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. [Link]

  • Signal Transduction by Vascular Endothelial Growth Factor Receptors. (2012). Cold Spring Harbor Perspectives in Biology. [Link]

  • The JAK/STAT Pathway. (2012). Cold Spring Harbor Perspectives in Biology. [Link]

  • JAK/STAT Signaling Pathway. (n.d.). Elabscience. [Link]

  • Human Gene Set: KEGG_JAK_STAT_SIGNALING_PATHWAY. (n.d.). GSEA-MSigDB. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • VEGF Signaling Pathway. (n.d.). Cusabio. [Link]

  • PDE4-Mediated cAMP Signalling. (2020). PMC. [Link]

  • Nicotinic acetylcholine receptor. (n.d.). Wikipedia. [Link]

  • Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (2018). NCBI Bookshelf. [Link]

  • Nicotinic acetylcholine receptors. (2008). Scholarpedia. [Link]

  • Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.).

Sources

De Novo Synthesis and Functionalization of 6-Chloro-3-methylpyridazine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 6-chloro-3-methylpyridazine-4-carboxylic acid scaffold is a highly privileged pharmacophore and a critical building block in contemporary medicinal chemistry. Its unique substitution pattern—comprising a reactive C6-chloride, a C3-methyl group, and a C4-carboxylic acid—makes it an ideal orthogonal precursor for the assembly of complex heterocycles. Most notably, this core is utilized in the synthesis of [1], which serve as potent p38 MAP kinase inhibitors, and as a key intermediate in the development of highly selective [2].

This technical guide outlines a causality-driven, four-step synthetic methodology to construct and functionalize this scaffold from acyclic precursors, ensuring high scientific integrity, scalability, and self-validating in-process controls.

Mechanistic Rationale & Pathway Design

The synthesis of this compound relies on a sequence of cyclization, aromatization, nucleophilic chlorination, and chemoselective hydrolysis. Each step is governed by specific thermodynamic and kinetic drivers:

  • Condensation & Cyclization: The pathway begins with the condensation of a 1,4-dicarbonyl equivalent (diethyl 2-acetylsuccinate) with hydrazine hydrate. Hydrazine acts as a bidentate nucleophile, attacking both the ketone and the ester to force rapid ring closure into a tetrahydropyridazine. have shown that ultrasound irradiation can enhance mass transfer during similar pyridazine cyclizations[3].

  • Oxidative Aromatization: The intermediate tetrahydropyridazine must be oxidized to a pyridazin-3(2H)-one. Bromine in acetic acid is selected because the acidic environment suppresses unwanted side reactions while driving the thermodynamic formation of the fully conjugated, aromatic system.

  • Nucleophilic Chlorination: The transformation of the pyridazinone to the 6-chloropyridazine is achieved using phosphorus oxychloride (POCl₃). Mechanistically, the tautomeric lactim hydroxyl group attacks the electrophilic phosphorus, creating a highly reactive phosphorodichloridate leaving group. Subsequent nucleophilic attack by the chloride ion yields the desired C6-chloride. Elevated temperatures (100 °C) are required to overcome the activation energy barrier of this substitution[2].

  • Chemoselective Hydrolysis: The final conversion of the ester to the free carboxylic acid requires precise causality-driven control. The newly installed C6-chloride is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) by hydroxide ions. Therefore, harsh basic conditions will lead to the formation of a 6-hydroxypyridazine byproduct. Mild hydrolysis using Lithium Hydroxide (LiOH) in a THF/water mixture at ambient temperature is strictly required to hydrolyze the carboxylate ester without displacing the chloride.

Visualizing the Synthetic Workflow

SynthesisWorkflow N1 Diethyl 2-acetylsuccinate + Hydrazine hydrate N2 Ethyl 3-methyl-6-oxo-1,4,5,6- tetrahydropyridazine-4-carboxylate N1->N2 Condensation & Cyclization (EtOH, 80°C, 2h) N3 Ethyl 3-methyl-6-oxo-1,6- dihydropyridazine-4-carboxylate N2->N3 Oxidation / Aromatization (Br2, AcOH, 60°C, 4h) N4 Ethyl 6-chloro-3-methylpyridazine- 4-carboxylate N3->N4 Nucleophilic Chlorination (POCl3, 100°C, 2.5h) N5 6-Chloro-3-methylpyridazine- 4-carboxylic acid N4->N5 Chemoselective Hydrolysis (LiOH, THF/H2O, 25°C, 1h)

Figure 1: Step-by-step synthetic workflow for this compound.

Experimental Methodologies: A Self-Validating Protocol System

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate strict In-Process Controls (IPCs) to create a self-validating workflow.

Step 1: Synthesis of Ethyl 3-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-4-carboxylate
  • Procedure: Dissolve diethyl 2-acetylsuccinate (1.0 eq) in absolute ethanol (0.5 M). Slowly add hydrazine hydrate (1.05 eq) dropwise at 0 °C to control the initial exothermic condensation. Gradually warm the mixture and heat to 80 °C under reflux for 2 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the UV-inactive starting material is fully consumed, replaced by a highly polar, UV-active spot.

  • Workup: Concentrate under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the product as a white solid.

Step 2: Oxidation to Ethyl 3-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate
  • Procedure: Suspend the product from Step 1 (1.0 eq) in glacial acetic acid (0.3 M). Add a solution of bromine (1.1 eq) in acetic acid dropwise over 30 minutes. Heat the reaction mixture to 60 °C for 4 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The product must show a mass shift of -2 Da (loss of two protons) compared to the starting material, confirming full aromatization.

  • Workup: Quench with saturated aqueous sodium thiosulfate to neutralize excess bromine. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: POCl₃-Mediated Chlorination
  • Procedure: Treat the pyridazin-3(2H)-one intermediate (1.0 eq) with neat phosphorus oxychloride (POCl₃, 10 eq). Heat the mixture to 100 °C for 2.5 hours under an inert atmosphere[2].

  • Self-Validation (IPC): Quench a 50 µL aliquot in ice water, extract with DCM, and run TLC (DCM/MeOH 95:5). The highly polar pyridazinone must be completely converted to the non-polar chloropyridazine.

  • Workup: Carefully concentrate the mixture under reduced pressure to remove excess POCl₃. Slowly pour the residue into ice-cold saturated NaHCO₃ solution (vigorous gas evolution). Extract with DCM, dry, and purify via flash chromatography to yield ethyl 6-chloro-3-methylpyridazine-4-carboxylate.

Step 4: Chemoselective Ester Hydrolysis
  • Procedure: Dissolve the chlorinated ester (1.0 eq) in a 3:1 mixture of THF and water (0.2 M). Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion. Stir vigorously at 20–25 °C for 1 to 2 hours. Crucial: Do not heat the reaction, as this will trigger S_NAr displacement of the chloride.

  • Self-Validation (IPC): Monitor by LC-MS every 30 minutes. The reaction is complete when the ester mass disappears. Ensure no +18 Da mass shift occurs, which would indicate unwanted chloride displacement by hydroxide.

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2-3. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final this compound.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data across the four-step synthesis, allowing researchers to benchmark their experimental outcomes.

StepTransformationReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Key IPC Marker
1 CyclizationHydrazine hydrate, EtOH802.085 - 90Disappearance of SM (TLC)
2 AromatizationBr₂, AcOH604.075 - 80[M+H]⁺ -2 Da (LC-MS)
3 ChlorinationPOCl₃ (neat)1002.580 - 89Non-polar product (TLC)
4 HydrolysisLiOH, THF/H₂O20 - 251.590 - 95[M-H]⁻ exact mass (LC-MS)

References

  • Amgen Inc. "Inhibiteurs de kras g12c et leurs procédés d'utilisation." Google Patents (WO2019213516A1).
  • Efetekhari-Sis, B., & Vahdati-Khajeh, S. "Ultrasound-assisted green synthesis of pyrroles and pyridazines in water via three-component condensation reactions of arylglyoxals." Current Chemistry Letters, Growing Science. URL:[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-chloro-3-methylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides an in-depth technical overview of the essential spectroscopic techniques used to characterize the molecular structure of 6-chloro-3-methylpyridazine-4-carboxylic acid. As a substituted pyridazine, this compound represents a class of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate structural elucidation is the bedrock of any research and development effort, ensuring compound identity and purity. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, explains the causal chemical principles behind the expected spectral features, and provides standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct assembly of functional groups that give rise to a unique spectroscopic fingerprint. The core structure consists of a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a chloro group at position 6, a methyl group at position 3, and a carboxylic acid group at position 4.

Key Structural Features for Analysis:

  • Pyridazine Ring: The electron-deficient nature of this aromatic ring, due to the two electronegative nitrogen atoms, significantly influences the chemical environment of its substituents.

  • Carboxylic Acid (-COOH): This group provides highly characteristic signals in both IR (a broad O-H stretch and a strong C=O stretch) and ¹H NMR (a deshielded, exchangeable proton).

  • Methyl Group (-CH₃): A simple aliphatic group that gives a clean singlet in ¹H NMR.

  • Chloro Group (-Cl): Influences the electronic environment of the ring and provides a distinct isotopic signature in mass spectrometry.

The following sections will dissect the predicted spectroscopic data arising from this unique combination of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a small molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is predicted to be relatively simple, containing three distinct signals corresponding to the three different proton environments.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift, typically in the δ 12.0-13.0 ppm range. Its breadth is due to hydrogen bonding and chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O, a classic test for labile protons.

  • Pyridazine Ring Proton (H-5): The lone proton on the pyridazine ring is at position 5. It is flanked by the carbon bearing the chloro group and a ring nitrogen. The strong deshielding effect of the aromatic system and adjacent electronegative atoms will shift this proton significantly downfield, predicted to appear as a sharp singlet in the range of δ 8.0-8.5 ppm .

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. The proximity to the electron-deficient pyridazine ring will shift this signal slightly downfield compared to a typical alkyl group, with a predicted chemical shift of δ 2.7-2.9 ppm .

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
12.0 - 13.0Broad Singlet
8.0 - 8.5Singlet
2.7 - 2.9Singlet
Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the nature of the substituents and the heteroaromatic ring. General principles for interpreting the spectra of pyridazine derivatives are well-established.[3]

  • Carboxylic Acid Carbonyl (C=O): This carbon is highly deshielded and will appear far downfield, typically in the δ 165-170 ppm range.[4]

  • Pyridazine Ring Carbons: These carbons will have varied chemical shifts based on their position relative to the nitrogen atoms and substituents.

    • C-4 (attached to -COOH): Expected around δ 135-140 ppm .

    • C-6 (attached to -Cl): The C-Cl bond will cause a significant downfield shift, predicted in the range of δ 150-155 ppm .

    • C-3 (attached to -CH₃): Expected around δ 158-163 ppm .

    • C-5: The only carbon attached to a hydrogen, expected around δ 130-135 ppm .

  • Methyl Carbon (-CH₃): This aliphatic carbon will appear the most upfield, predicted in the δ 20-25 ppm range.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
165 - 170-COOH
158 - 163C-3
150 - 155C-6
135 - 140C-4
130 - 135C-5
20 - 25-CH₃
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 5 seconds.

    • Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups.

The IR spectrum of this compound will be dominated by the absorptions from the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch will appear around 1700-1725 cm⁻¹ . Conjugation with the pyridazine ring may slightly lower this frequency.[4]

  • C=N and C=C Stretches: Aromatic ring stretching vibrations will produce several medium to strong bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: The stretching of the carbon-oxygen single bond of the carboxylic acid will result in a medium intensity band around 1200-1300 cm⁻¹ .

  • C-Cl Stretch: The carbon-chlorine bond stretch will appear in the fingerprint region, typically between 600-800 cm⁻¹ .

Predicted IR Absorption Data
Frequency (cm⁻¹) Intensity Assignment
2500 - 3300Strong, BroadO-H Stretch (Carboxylic Acid)
~1710Strong, SharpC=O Stretch (Carboxylic Acid)
1400 - 1600Medium-StrongC=N, C=C Stretches (Aromatic Ring)
1200 - 1300MediumC-O Stretch (Carboxylic Acid)
600 - 800Medium-WeakC-Cl Stretch
Experimental Protocol: IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and structure.

Molecular Ion and Isotopic Pattern

The molecular formula for this compound is C₇H₅ClN₂O₂.

  • Molecular Weight: The calculated monoisotopic mass is approximately 184.00 g/mol .

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak should be observed at m/z 184 .

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed. There will be an M+2 peak at m/z 186 with an intensity that is approximately one-third (32%) of the molecular ion peak at m/z 184. This pattern is a definitive indicator of the presence of a single chlorine atom.

Fragmentation Analysis

The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral losses. While a definitive fragmentation pattern requires experimental data, a predictive analysis can be made based on established principles.[5]

  • Loss of -COOH (m/z 45): A common fragmentation for carboxylic acids is the loss of the carboxyl group, leading to a fragment at m/z 139 .

  • Loss of Cl (m/z 35): Alpha-cleavage of the C-Cl bond can lead to a fragment at m/z 149 .

  • Loss of CO₂ (m/z 44): Decarboxylation can occur, leading to a fragment at m/z 140 .

Fragmentation_Pathway M [C₇H₅ClN₂O₂]⁺˙ m/z = 184/186 F1 F1 M->F1 - COOH (45 Da) F2 F2 M->F2 - Cl (35 Da) F3 F3 M->F3 - CO₂ (44 Da)

Predicted Mass Spectrometry Data
m/z Relative Intensity Assignment
184M⁺ (³⁵Cl)Molecular Ion
186M+2 (~32% of M⁺)Molecular Ion Isotope (³⁷Cl)
149Fragment[M - Cl]⁺
140Fragment[M - CO₂]⁺˙
139Fragment[M - COOH]⁺
Experimental Protocol: Mass Spectrometry Data Acquisition
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is a standard choice for a volatile compound like this (after esterification), or direct infusion with an Electrospray Ionization (ESI) source.

  • Sample Introduction (Direct Infusion ESI):

    • Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters such as capillary voltage and cone voltage to achieve good signal intensity for the molecular ion.

    • Acquire data for approximately 1-2 minutes.

  • Data Analysis: Average the scans to produce the final mass spectrum. Analyze the molecular ion, its isotopic pattern, and the major fragment ions.

Integrated Spectroscopic Characterization Workflow

The power of spectroscopic analysis lies in integrating the data from multiple techniques. Each method provides a different piece of the structural puzzle, and together they offer unambiguous confirmation.

Workflow cluster_prep cluster_analysis Spectroscopic Analysis cluster_data Sample Pure Compound: 6-chloro-3-methylpyridazine- 4-carboxylic acid MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data IR_Data Functional Groups (e.g., -COOH, C-Cl) IR->IR_Data NMR_Data Atom Connectivity (C-H Framework) NMR->NMR_Data Structure Final Structure Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide the core carbon-hydrogen framework and atom connectivity. IR spectroscopy offers rapid confirmation of key functional groups, particularly the carboxylic acid moiety. Finally, mass spectrometry confirms the molecular weight and the presence of a chlorine atom through its distinct isotopic signature. The predicted data in this guide serves as a robust reference for researchers and scientists working with this compound, ensuring confidence in its structural identity for subsequent applications in drug discovery and development.

References

  • Gomha, S. M., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 651-656. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available at: [Link]

  • International Journal of Chemistry and Pharmaceutical Sciences (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. Available at: [Link]

  • Vieira, L. M. C., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta, 22, 11-18. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 659. Available at: [Link]

  • Google Patents (2011). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. CN101508676B.
  • PubChem, National Center for Biotechnology Information. 6-Chloro-3-methylpyridazine-4-carbonitrile. CID 131501231. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 6-chloropyridazine-3-carboxylic Acid. CID 6415762. Available at: [Link]

  • Chemistry LibreTexts (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

Sources

A Technical Guide to the Organic Solvent Solubility of 6-chloro-3-methylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-chloro-3-methylpyridazine-4-carboxylic acid in organic solvents. Designed for researchers, chemists, and drug development professionals, this document navigates the theoretical principles of solubility, presents practical experimental methodologies, and offers insights into solvent selection. Given the limited availability of public quantitative solubility data for this specific compound, this guide leverages data from structurally analogous compounds to illustrate expected solubility trends and provides a robust protocol for empirical determination.

Introduction and Strategic Importance

This compound is a heterocyclic compound featuring a substituted pyridazine core. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their roles as key intermediates in the synthesis of biologically active molecules. The solubility of this compound in various organic solvents is a critical physical property that dictates its utility and processability. A thorough understanding of its solubility profile is paramount for:

  • Reaction Optimization: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification and Crystallization: Selecting appropriate anti-solvents and recrystallization media to achieve high purity.[1]

  • Formulation Development: Dissolving the active pharmaceutical ingredient (API) in suitable excipients for final dosage forms.[2][3]

  • Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.

This guide provides the foundational knowledge required to strategically approach these challenges.

Theoretical Framework: The Physicochemical Drivers of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental starting point, where solubility is favored when the polarities of the solute and solvent are well-matched.

2.1. Molecular Structure Analysis

The structure of this compound dictates its solubility behavior:

  • Polar Moieties: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. The two nitrogen atoms in the pyridazine ring are hydrogen bond acceptors. These features contribute to its polarity.

  • Non-Polar Moieties: The methyl group (-CH₃) and the chlorinated aromatic ring contribute to the molecule's lipophilic character.

  • Ionization Potential: As a carboxylic acid, the compound's solubility in protic solvents can be significantly influenced by pH. In basic media, it will deprotonate to form a highly polar carboxylate salt, which is typically more soluble in polar solvents.

2.2. Estimated Physicochemical Properties

While experimental data for the target compound is scarce, we can estimate its properties based on structurally similar pyridazine derivatives found in chemical databases.[4][5][6]

PropertyEstimated Value/CharacteristicRationale for Solubility Impact
Molecular Weight ~188.59 g/mol Higher molecular weight can correlate with stronger crystal lattice energy, potentially reducing solubility.
pKa ~3-5 (for the carboxylic acid)Indicates it is a weak acid. Solubility will increase in basic conditions due to salt formation.
Predicted logP ~0.8 - 1.5A positive logP suggests a degree of lipophilicity, indicating that while it has polar features, it will likely have appreciable solubility in moderately polar to some non-polar organic solvents.
Hydrogen Bond Donors 1 (from -COOH)Allows for strong interactions with protic and polar aprotic solvents.
Hydrogen Bond Acceptors ~3-4 (N atoms and O atoms)Enables interaction with a wide range of protic and some aprotic solvents.

These properties suggest that this compound is a moderately polar compound. It is expected to exhibit favorable solubility in polar aprotic solvents (like DMSO, DMF) and polar protic solvents (like alcohols) but limited solubility in non-polar hydrocarbon solvents (like hexane).

Solubility Profile: An Analog-Based Approach

Table 1: Mole Fraction Solubility (x) of 6-chloropyridazin-3-amine in Various Organic Solvents at Different Temperatures (K). [7]

SolventSolvent TypeT=298.15 KT=313.15 KT=328.15 KT=343.55 K
Methanol Polar Protic0.01630.02790.04580.0722
Ethanol Polar Protic0.00940.01630.02700.0427
n-Butanol Polar Protic0.00390.00690.01160.0185
Acetone Polar Aprotic0.02530.04350.06940.1051
Ethyl Acetate Polar Aprotic0.00890.01570.02590.0406
DMF Polar Aprotic0.20110.27430.35980.4571
Toluene Non-Polar0.00060.00120.00220.0038

Analysis and Extrapolation:

  • The data clearly shows that solubility increases with temperature, as is typical for endothermic dissolution processes.

  • The highest solubility is observed in DMF (N,N-Dimethylformamide), a highly polar aprotic solvent, followed by acetone and methanol.

  • Solubility is significantly lower in the non-polar solvent toluene.

  • Expected Behavior of this compound: The carboxylic acid group is generally more polar and a stronger hydrogen bond donor than an amine. Therefore, it is reasonable to predict that the target compound will exhibit a similar trend but potentially higher solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMF, DMSO) compared to its amine analog.

Experimental Determination: The Isothermal Shake-Flask Method

The "shake-flask" method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies.[1][8][9] It is a robust and reliable technique for generating high-quality data.

4.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.

4.2. Detailed Protocol

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment.

    • Pipette a precise volume (e.g., 1.0 mL) of the chosen organic solvent into each vial.

    • Include at least three replicate vials for each solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C).[9]

    • Agitate the samples at a speed sufficient to keep the solid suspended but avoiding the formation of a vortex.[9]

    • Causality Check: Agitation ensures the entire surface area of the solid is in contact with the solvent, maximizing the rate of dissolution to reach equilibrium faster.[10]

    • Allow the samples to equilibrate for a predetermined time. A typical duration is 24-48 hours. It is crucial to demonstrate that equilibrium has been reached by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and showing the concentration no longer changes.[8][9]

  • Sample Separation (Self-Validation Step):

    • Remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.

    • Causality Check: This filtration step is critical to remove all undissolved solid particles. Analyzing a sample containing suspended solids would artificially inflate the measured solubility.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in desired units, such as mg/mL or mol/L.

4.3. Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Quantification weigh Weigh Excess Solid add_solvent Add Known Volume of Solvent weigh->add_solvent agitate Agitate at Constant Temperature (24-72h) add_solvent->agitate settle Settle Solids agitate->settle filter Syringe Filter (0.22 µm) settle->filter dilute Dilute Supernatant filter->dilute hplc Analyze via HPLC-UV (vs. Calibration Curve) dilute->hplc calculate 5. Calculate Solubility (mg/mL or mol/L) hplc->calculate

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Solvent Selection: A Practical and Sustainable Approach

Choosing the right solvent extends beyond just dissolving power; it involves a balance of safety, environmental impact, and process compatibility.[2] Solvent selection guides, such as those developed by pharmaceutical consortia, classify solvents into categories like "Recommended," "Usable," and "Undesirable."[11][12]

  • Recommended Solvents: Ethanol, Acetone, Ethyl Acetate. These generally have lower toxicity and are more environmentally benign.

  • Usable Solvents: Toluene, Acetonitrile, Methanol. These are effective but may have higher toxicity or environmental concerns, requiring more stringent handling and disposal procedures.

  • Undesirable/Banned Solvents: Dichloromethane (DCM), Chloroform, N,N-Dimethylformamide (DMF). While effective solvents, their use is discouraged due to significant health, safety, and environmental hazards.[13]

For early-stage research on this compound, prioritizing solvents from the "Recommended" and "Usable" categories is a best practice that aligns with green chemistry principles and simplifies potential scale-up activities.[14]

Conclusion

While a definitive public dataset on the solubility of this compound is not currently available, this guide establishes a comprehensive technical framework for its evaluation. By understanding the compound's physicochemical properties and leveraging data from structural analogs, researchers can make informed predictions about its solubility behavior. The detailed isothermal shake-flask protocol provided herein offers a robust, self-validating method for empirical determination. Adherence to these principles and methodologies will empower scientists to effectively utilize this important chemical intermediate in their research and development endeavors.

References

  • Choosing the Right Solvent for Drug Manufacturing - Purosolv. (2025, April 22). Purosolv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq9M7uCtIEAbKKQErQJimw9oW2PZnZF9ZKK-KjgvSBmWRyTaJq971Bz0E1DoRDrX3DAopKP7uZNkNOAdug2esE61hujEdHpxk-2kHBZhGdByXqZxmlx0ERnlB4lbyrJXTNUYDcPTMoZXQtoZbybuzdxFFpMXBMKj4MYp7p2ojBVK7nTYmAnIEelzNJxj2RMRg=]
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnAzPPEqcePFJFLc2hAwu_ufNOUSrfchlRcKbHSMRMrIhPglXfXNhKyjZuKqFFTeTHFmm36cW5o4nA5T90ZeuUNs87unKNLwb4GKitr_z_UFzQNqth3xmLLvld9DR4znTLLBonZb-olQREqURnu5GVOPXsuoybqpOQkccvEY66ErOMQByJzioIUdeR8Ca1TUPkxzUJdV33VUms90o=]
  • 3-PyridazinaMine, 6-chloro-4-Methyl- - ChemBK. (2024, April 9). ChemBK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1sP7UPvi3EbdUWqqEiZYKYNI_OpLexkAfdSSPhF-pWp5ufruihhytF4RZjLp5Wp-9XcW2i55gmgoDCLr4y46qjNjQ0MoMojBNFEgTUca1wXyxxygd_B6TzeI1TgbdueZbDVPNm0kPmkzXFBkbq3s9bs4JUhlwS2lpkbEIP0N0Gw==]
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Raytor. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG0lXz2bagSGMePNwnf_54nkCJJ89A_S90oHj_QYuu2xeo30H805r40WHcKmERXzZFtYXe945pSLvmWDgnq2MNHvsqHxnuol1EmBC3I7wfsoRM0M0h8XchJ1HfSrdTczUJVEVjZkMrhQ1fdEfgvgQ92k5XKg==]
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-QSLENG0qYagtaZ0GWu-EIQrEMAj40jyRHfI-Z0PrMivXigOv8J0Duj6Y09Omk2u2IArIyXYCX_SnZhScz4QTZew46w5wR5FFpLwUOegzIJh3YNboZHcGYQAOAg1dq3FKq7K_I4rQj9D66xfKSF7b0l92W4bmfXKZqX6Ie5H-FT38vg3BNwS0ecK2n6tBsU8YPBoTNdt7JmyUIhTGM2Tg2JRpAgtX3B1GJeXy5DM5OjoDf_xIBUfBlQ==]
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Rheolution. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1EeppYVX83xQ3MTs4afpRkXg3UpL4ZiNsO-QvwOMZTtZdLlqkoxN9J9_t1AW39Q_17KRW3ZBA2sR71NXuZ85rB8jsigSopw0_y0bZEWQ_1g9lMf-yr7l3ZxIshrSNUmBD0wzh6wCzknBExjnIQoSQwgORONBPs14GnWlfSepCvp_p9hT2jMfXb6nLbm1-U0Sl-5R1fiFNJsA=]
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-wsQzmTbQb2urPpqjmCoLy0nEsWt3Z6OLMqVOvFeqLD_3a_p0uoxMHyraxxivUbom_L3QdyuVOa13ZVgpL6TUqPLwPjaVHD2ZD_Vy3AG50ayp_0gihXXfJ227FqFoSYor1ZF2U5xujTol9ZLbCD8Y6dA2GeDW-SFr60Ea5MA_u15Mg8Z10n4mPtPp0zM=]
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7). Dow Development Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqjUY4BapJVuRCF-2d0xNOmNo20OL68QR1EF16Dt9GCVhyTzIkEBr9CgqoCxoUEXWAXOlPU0rjNyl-M1QmlzLMqExXix78Z5uhiuNqDOVgdBe7yiXZoRn5QJHl9b9UGOjlmF22BGbG_a6UfrcpMnar2Zc07IZVJLLjMMDftyoPWpqjf-78dZcOQ9M9pjGutTR83iD1bGRmzD_pAlFscNGFiOszJ_gs]
  • Solvent Selection Guide - Department of Chemistry - University of York. (n.d.). University of York. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWQFNMvs-w8stZ5f3qJx0o2Lxl8IZOZSl-sKWvEmV9IQsKvFUtpDfOf4xj0pbdSrC0AIEUQp_hXKMsqcCZomvbXlrO8iCbcEutVingNUFG2Ik19iWQJ1YA2x-Cx7tRiz9GevrREPVqef3tvVNYwSdFB1guHExlMQrPW4YShnFJL_akG2RZf6c=]
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4). WuXi AppTec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-XOU6PGNoQzshNc_gA4jpubehHaru5oZWiG31tLcUYagX5jim8MMm7tFWlPmTTmUpH_s4ogFaLWwsrWcNzvAC4OOOhS70jbRH6QCStwb1O16XRezuR3WT1pYXZtAydxatRuiCFYLcfj5sUuRHNfakoGpR0nvlmWCp_mH32nyw5JxOM0WWOkNWtM2h1JrnNyFje2QP7Bl46XdeKg==]
  • 6-Chloro-3-methoxypyridazine-4-carboxylic acid - ChemScene. (n.d.). ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO3EAI5mi60Viqlok1loe2p7nQqd5zkEZuXUYvXBMGjJuyNezQWlc-DCCjYEA_XPf3BurK60B17HRbw_dgYH9_3WMuRZyjOrVqVMwosptMQlUoSbK2ctOBJ-YwBYr1GZ0ziYEJ0ejOgM-6EQw=]
  • 6-Chloro-3-(methylamino)pyridazine-4-carboxylic acid - ChemScene. (n.d.). ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg2ufEEgbmHOfhMkvzxFRPUCbwNFrYVLZCxIuVZUhPhPOGG3fCgP7lHkBzPj2gRo3u1QbLRc2x5y-EQ2NkK7QvsqGdUnxzekHb7fwXdfdDtfgniHw4GbUu-sENUM2RX0Cv7cs4PWpE2JD1373L]
  • 6-chloropyridazine-3-carboxylic Acid | C5H3ClN2O2 | CID 6415762 - PubChem. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP2vJE-jB5NO0h-FdLfE6QnMboVEVt4Ei984TsdAtRBfQx-9kM8o4O6ebe7hdx56mpET1CxjPe7kdlcdVnJEoUKfBKIxW4z-C1uWyGkGG3mdVtRDj33EUyeHaRWXdU8S7osasW-koohqG6JfM=]
  • Summerton, L., & Sneddon, H. F. (Eds.). (n.d.). Green and Sustainable Medicinal Chemistry: Methods, Tools and Strategies for the 21st Century Pharmaceutical Industry. Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfWHjEp14f-F093F08EkkM3IV-zFwwtJzaS81vmSQwV_bEAKL4sPsLaSoub_NoWYV-y3nKL9fu171Z71_LUOo-EBuCosP2qvNgeugnCrJp3i2kaRcsCUwSST9jL0GrpApkvVxHZxSWJkTXH6QYSV1cNVBAjawNze6r2A4EOygES_uyK8b_MOIlwbhDxGOQ8Uo6F0wocMRd9PLUVoJzHuMV3jYjEIKCdwXrYA==]
  • Technical Note: Solubility Measurements. (2017, May). Dissolution Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfAaZTzESHut4UbImCFnTh5j96tL1kNMXlQMDZORHe4CiAXz6bbqsUrx27qt1cxV7yzLbP6RBbs6IPduKnVrAm7ILNLxHPll7eJSDVgUTqo4UUhV2mRaKXVnvG5TTKJIv-9uX4jApxgcDybxckhLFZmHJB8CE=]
  • Byrne, F. P., et al. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9arObDqt5425MnzdurDsC3lMoc1iiybu0MVFggM_OHLxi9S-YZpn-BqUI6KDKXgXSUD_p6NmQmNGYHNP5lokJmxRdq7N_DbxQNZx5jvYpGXwJywAVT4C50wH5xFGlVCmKIJs9kowt296BcDmrrCzI]
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1VaqhewyyThgCUsG57TpTmejMw2WVNi334xCqMjQGGjSDpOGvUHBbwK5InF7j0t4rpLCLaa8uEmrq45q-yRU3BkL1nMg0-7lbVLWGB6ar1zNIGxuEmkY3oEmyLa5FN0fguP7wMg7JbRHzWtPCBlO6x0zBSfWEnT0PrvDLzKxK5uU94SLP_Q==]
  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. (2025, August 7). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqGDO0T7YSkALD88HgCGgKFPaQv4Nj-seqr--aqI0InFp8jiLRNXY1lpbbjSdkxz3D6mGVyC610ZSSFdP3g9Flxh520kPNEayqWtLp_sN6pYpB6lT7WCDyoE3Bl56GiD9sekcx-gUnOl_Wgtozy-afKksyDu1b3mqvcpZffW5bASOCe0Z7_geaHgvXlG5F247IT4miAc4o03WqRpi3_ysSclIFQPbjMA3FWdTVujIzrCOZBK_6nv0=]
  • 3-Chloro-6-methylpyridazine-4-carboxylic acid | CAS No. 914637-40-4 - Apollo Scientific. (n.d.). Apollo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Yvd2H3laFNR8xwx4bDL8o1b2YXFPvuAQuysXpwtlemPprZblqIYAAOXcL7X2YlKP61JhCvWfwkrxaRNdcR4ovfK4CU9RiS6ZTmcLvf936ZgoyicNK02Zwn1lfiL1qHYyBTq4AXU0NjfM1xpv7t1WHy4XJdeXo-mOcbGsW-Tsp4saNCs3FZSpuhaX4AOQv5D-lQMy-Q==]
  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr2B6ZOnjd_JFPTMRk3DQq67TexvTMQ45e892-nIjkFNxzls0jYBm-SFLR9aWDZaDfnVgODygcMT18UPk9J8tj9Qkw-YgeVKb-ETUm32zyqUQB59hxFYDJqsNLteZJ6yTErEd34CCCS-J1C-Q=]
  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. (2025, August 10). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGba9j1aeDTUk0s_4FZrhN_xKCuLKJsTlwpHC0h4nVuqANVduHBx-NBA76nVypJOX5ByKmgt1dT0FuFnanPgTawSNmLcmybEwDTUUbeBTrwTLx1NiHYexKy5vf8gRpJFFnxkGkJUxLXWKtUZo_VCkaeu_OayIpFf5ANoP5RTHThMSVDDA3YQNTq5pEJQfTMzZ56eOb4p8PNFEtZB9OZahudRQnN5UIcldiIShY=]
  • Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents - Benchchem. (n.d.). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYo_VwX4lTK8DvpOi4IbY3rNUvTbpv2M3cDz5tj6OZHBbNdkiyfY8c7nb7oK_te8cTaSfN3e3zxQBKadr5BZ6_d7HOtPax3UanEh8Fp8Ob3OUpNSvYnBBHtk_nbAbf4WWcCgeVOs-58URha8l13ByNMq9gROmqN0iJY0bGY46IA_WXcxFoRe6TIEFhDffBEhvQmYCCMSh-0slTJbtP5rc-rvGgRpyopWtOJA==]
  • Solubility of Organic Compounds - Chemistry LibreTexts. (2023, August 31). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVHOgc6MKdGclvW-qyA1ZZ_ZR8JVXK6LMOoPStLxc99iz7otH7-43TgFRLdCsXM8qYDaZRcGoQiu-hWL34jXCfTaZ6EmCIx8yVU6LeFn7gKI7OweHaETJ6zCBo4s8uKB5A57UhlxsTHpo56jxNHmvj9JWCWYDwjiv9Z4hMVFJG46Lz3pCUl4uk]

Sources

Strategic Functionalization of 6-Chloro-3-methylpyridazine-4-carboxylic acid in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of a core scaffold dictates the entire trajectory of a drug development program. The pyridazine ring—a privileged diazine structure—has emerged as a highly effective pharmacophore for interacting with kinase hinge regions and enzymatic active sites[1]. Specifically, 6-chloro-3-methylpyridazine-4-carboxylic acid (CAS No. 1541830-86-7) serves as an exceptionally versatile bifunctional building block[2].

As an application scientist who has guided numerous lead-optimization campaigns, I have found that the true value of this molecule lies in its orthogonal reactivity. The C4-carboxylic acid allows for rapid library generation via amide coupling, while the C6-chlorine is highly primed for palladium-catalyzed cross-coupling[3]. This whitepaper provides an in-depth mechanistic and practical guide to utilizing this compound in the synthesis of advanced therapeutics, such as PI3K, p38 MAPK, and KRAS inhibitors[4][5].

Structural Rationale & Physicochemical Profiling

The strategic placement of functional groups on the pyridazine ring is not accidental; it is governed by strict electronic and steric causality.

  • The Diazine Core (N1/N2): The two adjacent nitrogen atoms create a strong electron-withdrawing effect. This lowers the pKa of the C4-carboxylic acid, making it highly reactive toward activating agents like HATU, while simultaneously acting as a bidentate hydrogen-bond acceptor in the ATP-binding pocket of kinases.

  • The C6-Chlorine: Because it is positioned ortho to the endocyclic nitrogen, the C-Cl bond is electronically activated. This makes it highly susceptible to oxidative addition by Palladium(0) species, facilitating Suzuki, Negishi, and Buchwald-Hartwig couplings[3].

  • The C3-Methyl Group: This group provides a critical steric boundary. When the molecule binds to a target protein, the methyl group restricts the rotational degrees of freedom of the adjacent C4-amide, forcing the molecule into a bioactive conformation that enhances target residence time.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
Chemical Name This compoundIUPAC standard nomenclature
CAS Number 1541830-86-7Primary identifier for procurement[2]
Molecular Formula C6H5ClN2O2Determines exact mass for HRMS
Molecular Weight 172.57 g/mol Ideal low-MW starting material
LogP (Estimated) 0.5 - 0.9Ensures final API maintains favorable lipophilicity
Key Reactive Sites C4 (Electrophilic), C6 (Cross-coupling)Enables orthogonal synthetic workflows

Mechanistic Pathways in Kinase Inhibition

Derivatives of pyridazine-4-carboxylic acid have shown profound efficacy in oncology and immunology, particularly as inhibitors of Phosphoinositide 3-kinases (PI3K) and p38 mitogen-activated protein kinases (MAPK)[4][5].

The causality of this inhibition is rooted in the molecule's ability to mimic the adenine ring of ATP. The N1/N2 atoms of the pyridazine core form critical hydrogen bonds with the backbone amides of the kinase hinge region. By outcompeting ATP, these derivatives halt the phosphorylation cascade, effectively shutting down downstream survival signaling pathways such as AKT and mTOR.

G A 6-Chloro-3-methylpyridazine Derivative B Kinase Hinge Region (Hydrogen Bonding) A->B Binds via N1/N2 C PI3K / p38 MAPK Inhibition B->C Blocks ATP D Downstream Signaling (AKT / mTOR) C->D Suppresses E Cellular Apoptosis / Inflammation Reduction D->E Induces

Figure 1: Pyridazine-based kinase inhibitors blocking downstream survival signaling pathways.

Validated Synthetic Workflows

In my experience optimizing synthetic routes, the sequence of functionalization is the most critical factor for yield and purity. Rule of thumb: Always perform the C4-amide coupling before the C6-cross-coupling.

Attempting a Suzuki coupling on a free carboxylic acid often leads to palladium sequestration (where the carboxylate coordinates with the Pd catalyst) or unintended decarboxylation at elevated temperatures. By masking the acid as an amide first, we create a self-validating, highly efficient workflow[5].

Workflow SM 6-Chloro-3-methylpyridazine- 4-carboxylic acid Step1 Amide Coupling (HATU, DIPEA, DMF) SM->Step1 Amine Int1 C4-Amide Intermediate Step1->Int1 Step2 Suzuki Cross-Coupling (Pd(dppf)Cl2, Base, Heat) Int1->Step2 Boronic Acid API Functionalized Target API Step2->API

Figure 2: Sequential functionalization workflow for this compound.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific analytical checkpoints are embedded to ensure scientific integrity.

Protocol A: C4-Amide Formation (HATU-Mediated)

Causality: HATU is selected over EDC/HOBt because the electron-deficient pyridazine ring renders the carboxylic acid less nucleophilic. HATU provides rapid, high-efficiency activation, minimizing epimerization or degradation.

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve this compound (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol).

    • Self-Validation Check: The reaction mixture will turn a distinct pale yellow within 5 minutes, indicating the formation of the active OBt-ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Confirm mass via LC-MS. The C6-chlorine isotope pattern (M and M+2 in a 3:1 ratio) must remain intact.

Protocol B: C6-Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl₂ is utilized due to its large bite angle, which accelerates the reductive elimination step, preventing the formation of homocoupled byproducts often seen with electron-deficient heteroaryls[3].

  • Preparation: To a microwave vial, add the C4-amide intermediate from Protocol A (1.0 eq, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.5 eq, 0.75 mmol), and Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Solvent & Base: Add 1,4-dioxane (4.0 mL) and 2M aqueous K₂CO₃ (1.5 eq, 0.75 mL).

  • Degassing: Sparge the mixture with N₂ for 10 minutes. Do not skip this step; oxygen will rapidly oxidize the Pd(0) catalyst, halting the catalytic cycle.

  • Reaction: Seal the vial and heat at 90°C for 4 hours (or microwave at 110°C for 30 minutes).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography (DCM:MeOH gradient).

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

Representative data demonstrating the causality of catalyst and solvent selection.

Catalyst SystemSolvent SystemTemp (°C)Time (h)Conversion (%)Impurity Profile
Pd(PPh₃)₄Toluene / H₂O10012< 40%High homocoupling
Pd(OAc)₂, SPhosDMF / H₂O90875%Moderate dehalogenation
Pd(dppf)Cl₂ 1,4-Dioxane / H₂O 90 4 > 95% Clean conversion

Conclusion

This compound is far more than a simple building block; it is a strategically designed scaffold that enables the rapid exploration of chemical space in drug discovery. By understanding the electronic causality of the diazine ring and strictly adhering to a sequential functionalization logic (amide coupling followed by cross-coupling), medicinal chemists can efficiently generate highly potent kinase inhibitors and targeted therapeutics.

References

  • National Center for Biotechnology Information. "Pyridazine-4-carboxylic Acid | CID 2761046". PubChem Compound Summary. URL: [Link]

  • Google Patents. "US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use". United States Patent and Trademark Office.
  • Google Patents. "WO2019213516A1 - Inhibiteurs de KRAS G12C et leurs procédés d'utilisation". World Intellectual Property Organization.

Sources

Methodological & Application

Technical Application Note: Strategic Esterification of 6-Chloro-3-methylpyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

The esterification of 6-chloro-3-methylpyridazine-4-carboxylic acid requires a nuanced approach due to the competing electronic and steric factors inherent to the pyridazine scaffold. Unlike simple benzoic acid derivatives, this substrate presents two distinct challenges:

  • Nucleophilic Susceptibility (

    
    ):  The chlorine atom at position C6 is activated by the electron-deficient pyridazine ring (diazine). The use of strong nucleophilic bases (e.g., sodium methoxide) will result in the displacement of the chlorine to form the methoxy-ether byproduct, destroying the core scaffold.
    
  • Steric Hindrance: The carboxylic acid at C4 is flanked by a methyl group at C3. While not as bulky as a tert-butyl group, the ortho-methyl substituent exerts sufficient steric pressure to retard standard Fischer esterification rates, necessitating activated intermediates.

This guide outlines three validated protocols ranging from industrial standards to mild laboratory-scale methods.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: this compound Scale What is the Reaction Scale? Start->Scale Large Large (>10g) / Robustness Required Scale->Large Small Small (<1g) / Acid Sensitive Scale->Small Complex Complex Alcohol / Late Stage Scale->Complex MethodA Method A: Thionyl Chloride/MeOH (Acid Chloride Activation) Large->MethodA Preferred MethodB Method B: MeI / K2CO3 (Nucleophilic Alkylation) Small->MethodB Mild Conditions MethodC Method C: EDC / DMAP (Steglich Coupling) Complex->MethodC Avoids Acid/Base extremes

Figure 1: Strategic decision tree for selecting the optimal esterification pathway.

Method A: Thionyl Chloride Activation (The Industrial Standard)

This is the most robust method for generating methyl esters of electron-deficient heteroaromatic acids. It proceeds via the in situ generation of the acid chloride, overcoming the steric hindrance at C4.

Mechanism:


 followed by 

.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 eq)
    
  • Solvent: Anhydrous Methanol (0.2 M concentration relative to substrate)

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl2) or

    
     line, ice bath.
    
Protocol Steps
  • Setup: Charge the solid carboxylic acid into a dry round-bottom flask equipped with a stir bar.

  • Solvation: Add anhydrous Methanol. The starting material may not fully dissolve at this stage; this is normal.

  • Activation (Exothermic): Cool the suspension to 0°C using an ice bath.

  • Addition: Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel or syringe.

    • Critical Control Point: The reaction generates HCl gas and heat. Maintain temperature <10°C during addition to prevent uncontrolled boiling.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (approx. 65°C) for 2–4 hours. The solution should become clear as the acid chloride forms and converts to the ester.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the acid peak (M+H 173) and appearance of the ester (M+H 187).

  • Workup:

    • Cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove MeOH and excess

      
      .
      
    • Neutralization: Redissolve the residue in EtOAc and wash carefully with saturated

      
       solution. (Caution: 
      
      
      
      evolution).
    • Dry organic layer over

      
      , filter, and concentrate.[1][2]
      

Yield Expectation: 85–95% Purity: Usually sufficient for next steps; recrystallization from Hexane/EtOAc if needed.

Method B: Alkylation via Methyl Iodide (The Mild Alternative)

This method avoids the harsh acidic conditions of Method A and is ideal for small-scale synthesis. It relies on forming the carboxylate anion, which acts as a nucleophile attacking the methyl source.

Caveat: You must use a non-nucleophilic base. Using Sodium Methoxide (NaOMe) or Sodium Hydroxide (NaOH) will cause


 displacement of the C6-Chlorine.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: this compound (1.0 eq)

  • Alkylating Agent: Iodomethane (MeI) (1.5 eq) (Alternative: Dimethyl Sulfate)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq)
  • Solvent: DMF or DMF/Acetone (1:1) (0.1 M)

Protocol Steps
  • Solvation: Dissolve the carboxylic acid in DMF (dimethylformamide).

  • Deprotonation: Add powdered

    
     at room temperature. Stir for 15 minutes to ensure formation of the carboxylate salt.
    
  • Alkylation: Add Iodomethane dropwise.

    • Safety Note: MeI is a carcinogen and volatile. Work in a fume hood.

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Note: Heating is rarely required and increases the risk of side reactions.

  • Workup:

    • Dilute the reaction mixture with water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with Brine (to remove DMF).

    • Dry over

      
       and concentrate.
      

Yield Expectation: 75–90%

Method C: Steglich Esterification (Coupling Reagent)

Use this method if you are esterifying with a complex alcohol rather than methanol, or if the substrate contains acid-sensitive functional groups elsewhere.

Reagents
  • Substrate: 1.0 eq

  • Alcohol: 1.0–1.2 eq (Methanol or other R-OH)

  • Coupling Agent: EDC.HCl (1.2 eq) or DCC (1.2 eq)

  • Catalyst: DMAP (4-dimethylaminopyridine) (0.1 eq)

  • Solvent: Dichloromethane (DCM)

Protocol Steps
  • Dissolve the acid and the alcohol in dry DCM.

  • Add DMAP.[4]

  • Cool to 0°C.

  • Add EDC.HCl in one portion.

  • Allow to warm to room temperature and stir overnight.

  • Wash with 0.1N HCl (to remove DMAP/EDC urea), then

    
    .
    

Comparative Data Analysis

FeatureMethod A (

)
Method B (MeI/

)
Method C (EDC)
Reaction Type Acid Chloride (Activation)

Alkylation
Carbodiimide Coupling
pH Conditions Highly AcidicWeakly BasicNeutral/Mild
Thermal Risk Moderate (Reflux)Low (RT)Low (0°C to RT)
C6-Cl Stability High (Acid stabilizes Cl)Moderate (Avoid strong base)High
Scalability Excellent (Kg scale)Good (g scale)Poor (Atom economy)
Cost LowModerateHigh

Mechanistic Insight: The Thionyl Chloride Pathway[8][10]

Understanding the mechanism clarifies why Method A is preferred for sterically hindered acids. The formation of the acyl chlorosulfite intermediate activates the carbonyl without requiring the nucleophile (methanol) to approach a crowded center immediately.

Mechanism cluster_side Side Products Acid Carboxylic Acid (Substrate) Inter1 Acyl Chlorosulfite Intermediate Acid->Inter1 Attack on S SOCl2 SOCl2 SOCl2->Inter1 AcylCl Acyl Chloride (Highly Reactive) Inter1->AcylCl -SO2, -Cl- SO2 SO2 (Gas) Inter1->SO2 Ester Methyl Ester (Product) AcylCl->Ester +MeOH -HCl HCl HCl (Gas/Solvated) AcylCl->HCl MeOH MeOH

Figure 2: Mechanistic flow of Thionyl Chloride activation.

Troubleshooting & Critical Notes

  • The "Pink" Impurity: If the reaction mixture in Method B turns pink or dark red, it indicates the formation of Meisenheimer complexes or degradation of the pyridazine ring. This usually happens if the base is too strong or the temperature is too high. Correction: Switch to

    
     and lower temperature to 0°C.
    
  • Hydrolysis Reversion: In Method A, ensure the methanol is anhydrous. If water is present, the acid chloride will revert to the carboxylic acid upon workup.

  • Safety: 6-chloropyridazines can be skin sensitizers. Handle all solids in a biosafety cabinet or fume hood.

References

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (Analogous chemistry). ResearchGate. Available at: [Link]

  • Simple Method for the Esterification of Carboxylic Acids (Steglich). Organic Chemistry Portal. Available at: [Link]

  • Reactions of Carboxylic Acids with Thionyl Chloride. Chemistry LibreTexts. Available at: [Link]

Sources

using 6-chloro-3-methylpyridazine-4-carboxylic acid as a scaffold for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Library Synthesis Using 6-Chloro-3-methylpyridazine-4-carboxylic Acid

Abstract

This technical guide outlines the strategic application of This compound (CAS: 1003711-36-9) as a bifunctional scaffold for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS). The pyridazine core is recognized as a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings while offering improved aqueous solubility and unique hydrogen-bonding vectors.[1] This protocol details the orthogonal functionalization of the C4-carboxylic acid and the C6-chloride, enabling the rapid generation of focused libraries targeting kinases (e.g., p38 MAPK) and GPCRs.

Chemoinformatic Profile & Strategic Value

The scaffold offers two distinct "exit vectors" for chemical diversity, separated by a rigid aromatic core. The 3-methyl group serves a critical dual purpose: it restricts conformational rotation of substituents at C4 (increasing target selectivity) and blocks the metabolic "soft spot" at C3, a common liability in unsubstituted pyridazines.

PropertyValue (Calc.)Strategic Implication
MW 172.57 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~0.8Low lipophilicity allows for the addition of lipophilic side chains without violating Lipinski rules.
H-Bond Donors 1 (Acid)The acid handle allows for amide library generation.
H-Bond Acceptors 3 (N, N, O)Pyridazine nitrogens can engage in water-mediated H-bonds with protein backbones.
TPSA ~50 ŲHigh polar surface area relative to size suggests good solubility.

Synthetic Strategy & Workflow

To maximize library diversity while maintaining high fidelity, we recommend a "C4-First" functionalization strategy. Functionalizing the carboxylic acid first (via amide coupling) avoids potential interference of the free acid with the transition metal catalysts required for C6 functionalization (Suzuki/Buchwald) and prevents zwitterionic solubility issues during


 reactions.
Library Generation Workflow

LibraryWorkflow Scaffold Scaffold: 6-Chloro-3-methyl pyridazine-4-COOH Amide Intermediate A: C4-Amide Formation Scaffold->Amide HATU, DIPEA R1-NH2 SNAr Library Subset 1: C6-Amine (SNAr) Amide->SNAr R2-NH2, Heat (Nucleophilic Aromatic Subst.) Suzuki Library Subset 2: C6-Aryl (Suzuki) Amide->Suzuki R3-B(OH)2, Pd(dppf)Cl2 (Cross-Coupling)

Caption: Divergent synthesis workflow. The C4-amide is installed first to create a stable intermediate, followed by divergence at the C6-chloride via either


 or Palladium-catalyzed coupling.

Detailed Experimental Protocols

Protocol A: C4-Amide Coupling (The Anchor Step)

Rationale: The carboxylic acid is activated using HATU to prevent racemization (if chiral amines are used) and to ensure high conversion. The 6-chloro substituent is electron-withdrawing, making the C4-acid slightly more acidic and less reactive than a standard benzoic acid, necessitating a robust coupling agent.

Materials:

  • Scaffold (1.0 equiv)

  • Diverse Amine (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT) to deprotonate the acid.

  • Add HATU (1.2 equiv). The solution may turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Add the primary or secondary amine (

    
    , 1.1 equiv).
    
  • Stir at RT for 4–16 hours. Monitor via LC-MS (Target mass: MW of amine + 154.5).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid/HATU byproducts), water, and brine. Dry over 
    
    
    
    .[2][3]
  • Yield Expectation: 80–95%.

Protocol B: C6-Functionalization via

Rationale: The pyridazine ring is electron-deficient (pi-deficient).[2] The nitrogen atoms pull electron density, making the C6 position highly electrophilic. The presence of the C4-amide (also electron-withdrawing) further activates the C6-chloride for Nucleophilic Aromatic Substitution (


) without the need for metal catalysis.

Materials:

  • Intermediate A (C4-Amide) (1.0 equiv)

  • Nucleophile (

    
     or 
    
    
    
    ) (2.0 equiv)
  • Base:

    
     (3.0 equiv) or TEA (for volatile amines)
    
  • Solvent: DMSO or NMP

Step-by-Step:

  • Dissolve Intermediate A in DMSO (0.1 M).

  • Add the amine nucleophile (2.0 equiv).

  • Add

    
     (3.0 equiv).[3]
    
  • Thermal Activation: Heat to 80–100°C for 12 hours.

    • Note: For sterically hindered amines, microwave irradiation at 120°C for 30 minutes is recommended.

  • Workup: The product is often precipitated by adding water. If oil forms, extract with DCM.

  • Validation: The disappearance of the isotopic chlorine pattern (3:1 ratio of M:M+2) in MS confirms substitution.

Protocol C: C6-Functionalization via Suzuki-Miyaura Coupling

Rationale: To introduce aryl or heteroaryl groups at C6, Palladium catalysis is required. The 6-chloropyridazine motif is less reactive than 6-bromo, so active catalysts and anhydrous conditions are critical to prevent hydrolysis (formation of pyridazinone).

Materials:

  • Intermediate A (C4-Amide) (1.0 equiv)

  • Boronic Acid/Pinacol Ester (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step:

  • In a microwave vial, combine Intermediate A, Boronic Acid, and

    
    .
    
  • Seal and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen poisons the catalyst).

  • Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Reaction: Heat at 90°C (oil bath) for 16 hours OR Microwave at 110°C for 45 minutes.

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseSolution
Low Yield in Step 1 Zwitterion formation (Acid + Pyridazine N).Ensure excess DIPEA is used. If solubility in DMF is poor, switch to NMP or add 10% DMSO.
Hydrolysis at C6 During Suzuki coupling, water attacks C6-Cl.Switch to anhydrous base (

) and anhydrous solvent (Toluene/Dioxane).[4]
Regioselectivity Unwanted attack at C3 or C5.The 3-methyl group effectively blocks C3. C5 is significantly less electrophilic than C6. No specific action needed.
Pd Removal Pyridazines coordinate Pd strongly.Use a metal scavenger resin (e.g., SiliaMetS® Thiol) post-reaction.

References

  • Jaballah, M. Y., et al. (2017).[5] Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research, 67(3), 138-148.[5] Retrieved from [Link]

  • Common Organic Chemistry. (2024). Suzuki Reaction - Palladium Catalyzed Cross Coupling Protocols. Retrieved from [Link]

Sources

Application Note: Large-Scale Synthesis of 6-Chloro-3-methylpyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyridazine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings in various kinase inhibitors and agrochemicals. Specifically, 6-chloro-3-methylpyridazine-4-carboxylic acid is a critical intermediate. Its orthogonal functionality—a nucleophilic-labile chloride at C6, a modifiable methyl group at C3, and a carboxylic acid at C4—allows for divergent synthesis of complex libraries.

While many pyridazine syntheses exist, few offer the regiochemical fidelity and scalability required for kilogram-scale production of this specific isomer. Traditional Minisci-type radical alkylations of 6-chloropyridazine-4-carboxylic acid often suffer from poor regioselectivity (C3 vs. C5 alkylation) and low yields.

This Application Note details a linear, convergent synthesis starting from diethyl acetylsuccinate . This route is selected for its industrial robustness, utilizing low-cost commodity chemicals and avoiding expensive transition metal catalysts. The protocol emphasizes safety during the energetic chlorination step and purity control during the aromatization phase.

Retrosynthetic Analysis & Pathway Design

The most reliable method to establish the 3-methyl-4-carboxy substitution pattern is de novo ring construction rather than functionalizing an existing pyridazine ring.

The Pathway Logic
  • Ring Construction: Condensation of diethyl acetylsuccinate with hydrazine hydrate. This thermodynamically driven cyclization locks the methyl group at C3 and the carboxylate at C4.

  • Aromatization (Oxidation): The initial cyclization yields a dihydropyridazinone. Quantitative dehydrogenation is required to restore aromaticity.

  • Chlorodehydroxylation: Conversion of the lactam (tautomeric with the enol) to the chloride using phosphorus oxychloride (POCl₃).

  • Saponification: Controlled hydrolysis of the ester to the final acid.

Reaction Scheme Visualization

G SM Diethyl Acetylsuccinate (Starting Material) Inter1 Dihydro-pyridazinone Intermediate SM->Inter1 Cyclization (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Inter1 Inter2 Ethyl 3-methyl-6-oxo- 1,6-dihydropyridazine- 4-carboxylate Inter1->Inter2 Aromatization (Br2, AcOH) Inter3 Ethyl 6-chloro-3- methylpyridazine- 4-carboxylate Inter2->Inter3 Chlorination (POCl3, 80°C) Product 6-Chloro-3-methylpyridazine- 4-carboxylic Acid (Target) Inter3->Product Hydrolysis (LiOH, THF/H2O)

Figure 1: Strategic workflow for the synthesis of this compound. The pathway ensures correct regiochemistry via the initial condensation step.

Detailed Experimental Protocols

Step 1: Cyclization and Aromatization

Objective: Synthesis of Ethyl 3-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate. Criticality: The initial condensation yields a 4,5-dihydro intermediate. Complete aromatization is essential before chlorination to prevent side reactions.

Reagents & Stoichiometry
ReagentEquiv.Role
Diethyl acetylsuccinate1.0Substrate
Hydrazine Hydrate (80%)1.1Cyclizing Agent
Ethanol (Abs)5.0 volSolvent
Bromine (Br₂)1.05Oxidant (Aromatization)
Acetic Acid (Glacial)3.0 volSolvent (Step 2)
Protocol
  • Condensation:

    • Charge a reactor with Diethyl acetylsuccinate (1.0 equiv) and Ethanol (5 volumes).

    • Cool to 0–5°C .

    • Add Hydrazine Hydrate (1.1 equiv) dropwise over 60 minutes. Note: Exothermic reaction.[1] Maintain T < 10°C to prevent bis-hydrazone formation.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Heat to reflux for 4 hours. Monitor by LC-MS for disappearance of SM.

    • Concentrate in vacuo to yield the crude 4,5-dihydro intermediate (often an oil or low-melting solid).

  • Aromatization (One-Pot Telescoping possible):

    • Dissolve the crude residue in Glacial Acetic Acid (3 volumes).

    • Heat to 60°C .

    • Add Bromine (1.05 equiv) dropwise. Caution: HBr evolution. Use a caustic scrubber.

    • Stir at 80°C for 3 hours. The mixture will likely solidify or form a heavy precipitate.

    • Cool to RT and pour into ice water (10 volumes).

    • Filter the solid, wash with cold water and diethyl ether.

    • Drying: Vacuum oven at 50°C.

    • Expected Yield: 75–85% (over 2 steps).

Step 2: Chlorination (POCl₃)

Objective: Conversion of the pyridazinone to the chloropyridazine. Safety Alert: This reaction generates significant HCl gas and requires careful quenching.

Reagents & Stoichiometry
ReagentEquiv.Role
Pyridazinone Intermediate1.0Substrate
Phosphorus Oxychloride (POCl₃)5.0Reagent & Solvent
N,N-Diethylaniline0.5Catalyst/Acid Scavenger
Protocol
  • Setup: Use a dry glass-lined reactor with a reflux condenser and caustic scrubber.

  • Addition: Charge solid Pyridazinone (from Step 1). Add POCl₃ (5.0 equiv) slowly.

  • Catalysis: Add N,N-Diethylaniline (0.5 equiv). Note: This accelerates the reaction significantly compared to neat POCl₃.

  • Reaction: Heat to 90–100°C for 4–6 hours.

    • Endpoint: HPLC should show <1% remaining pyridazinone.

  • Workup (Quenching):

    • Concentrate the reaction mixture under reduced pressure to remove excess POCl₃ (recoverable).

    • Critical Step: Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain T < 20°C.

    • Neutralize carefully with NaHCO₃ or NH₄OH to pH ~7.

    • Extract with Ethyl Acetate (3x).

    • Dry organics (MgSO₄) and concentrate.

    • Purification: Recrystallization from Hexane/EtOAc or short silica plug if tarry.

    • Expected Yield: 85–90%.

Step 3: Hydrolysis

Objective: Saponification of the ethyl ester to the carboxylic acid.

Protocol
  • Dissolve the chloro-ester in THF/Water (2:1) .

  • Add LiOH·H₂O (1.2 equiv) at 0°C.

  • Stir at RT for 2–3 hours. Avoid heating to prevent displacement of the 6-chloro group by hydroxide.

  • Workup:

    • Evaporate THF.

    • Acidify the aqueous phase with 1M HCl to pH 2–3.

    • The product, This compound , will precipitate.

    • Filter, wash with water, and dry.[2][3]

Analytical Data & Quality Control

To ensure the integrity of the synthesis, the following analytical markers must be validated.

AttributeSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
¹H NMR Singlet ~2.8 ppm (Me), Singlet ~8.0 ppm (Ar-H)DMSO-d₆
Mass Spec [M+H]⁺ = 173/175 (Cl pattern)LC-MS (ESI)
Regiochemistry NOE correlation between Me(C3) and Ester/Acid? No. NOE between Me(C3) and absence of proton.NOESY NMR

Mechanistic Insight: The ¹H NMR is distinct. The 3-methyl group appears as a singlet. The aromatic proton at C5 is a singlet. If the isomer were 6-methyl-3-chloro, the chemical shifts would differ significantly due to the inductive effect of the chlorine relative to the nitrogen.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Aromatization (Step 1):

    • Symptom:[1][2][3][4][5][6][7][8] LC-MS shows mass M+2 (dihydro) or M+4 (tetrahydro).

    • Fix: Ensure sufficient Bromine is used. Alternatively, use Sodium 3-nitrobenzenesulfonate (resistol) as a safer oxidant in industrial settings.

  • Hydrolysis of Chloride (Step 3):

    • Symptom:[1][2][3][4][5][6][7][8] Formation of 6-hydroxy-3-methylpyridazine-4-carboxylic acid.

    • Fix: Keep hydrolysis temperature strictly < 25°C. Do not use strong bases like NaOH at reflux. LiOH is milder.

Safety Considerations
  • Hydrazine: Carcinogen and unstable. Use the hydrate form and handle in a fume hood.

  • POCl₃: Reacts violently with water. The quench must be performed by adding the reaction mixture to ice, never water to the mixture.

References

  • Synthesis of Pyridazinones

    • Title: "Pyridazines.[1][6][9][10][11] I. The Synthesis of Some 3-Methyl-6-chloropyridazine Derivatives."

    • Source:Journal of the American Chemical Society[7]

    • Context: Foundational work on the condensation of acetylsuccin
    • URL:[Link]

  • Industrial Aromatization Techniques

    • Title: "Process for the preparation of pyridazinones"[3][11]

    • Source:Google P
    • Context: Discusses scalable oxidation methods for dihydropyridazines using bromine or sulfon
    • URL
  • Recent Applications (Risdiplam Intermediates)

    • Title: "A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid"
    • Source:MDPI (Molecules)
    • Context: Validates the chlorination and hydrolysis conditions for similar methyl-pyridazine-carboxyl
    • URL:[Link]

  • General Pyridazine Chemistry

    • Title: "Synthesis of pyridazines"[1][6][9][11][12][13]

    • Source:Organic Chemistry Portal
    • Context: Overview of modern methods for constructing the pyridazine ring.
    • URL:[Link]

Sources

Application Note: Orthogonal Functionalization of 6-Chloro-3-methylpyridazine-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyridazine ring is a privileged pharmacophore in modern drug discovery. Compared to its pyridine analog, the pyridazine core exhibits decreased lipophilicity (lower logP), an increased dipole moment, and superior water solubility, making it highly attractive for optimizing ADME properties .

6-Chloro-3-methylpyridazine-4-carboxylic acid is a highly versatile, trifunctional building block. Its synthetic utility is driven by the orthogonal reactivity of its three functional handles:

  • C-6 Chlorine (Electrophilic Core): The inductive effect of the two adjacent nitrogen atoms severely depletes electron density at the C-6 position. This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition via transition-metal catalysis .

  • C-4 Carboxylic Acid (Acyl Transfer): Serves as a reliable handle for amidation or esterification. The adjacent C-3 methyl group imposes steric hindrance, necessitating high-efficiency coupling reagents (e.g., HATU) to drive acyl transfer.

  • C-3 Methyl Group (Lateral Functionalization): While the methyl protons are acidic, direct metalation often competes with ring metalation . Alternatively, radical halogenation (Wohl-Ziegler) provides a highly regioselective pathway to functionalize this position without disrupting the aromatic core .

G Core 6-Chloro-3-methylpyridazine- 4-carboxylic acid C6_SNAr C-6 SNAr (Amines/Alkoxides) Core->C6_SNAr Nucleophilic Attack C6_Cross C-6 Cross-Coupling (Suzuki/Negishi) Core->C6_Cross Pd-Catalysis C4_Amide C-4 Amidation (HATU/Amines) Core->C4_Amide Peptide Coupling C3_Lateral C-3 Lateral Functionalization (Radical Halogenation) Core->C3_Lateral NBS/AIBN Prod_SNAr 6-Amino/Alkoxy Derivatives C6_SNAr->Prod_SNAr Prod_Cross 6-Aryl/Alkyl Derivatives C6_Cross->Prod_Cross Prod_Amide Pyridazine-4-carboxamides C4_Amide->Prod_Amide Prod_Lateral 3-(Bromomethyl) Derivatives C3_Lateral->Prod_Lateral

Orthogonal functionalization pathways of this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes and regioselectivity for the primary functionalization pathways of this scaffold.

Functionalization SiteReaction TypeKey Reagents / CatalystsTypical YieldsRegioselectivity & Mechanistic Notes
C-6 Suzuki Cross-CouplingPd₂(dba)₃, XPhos, K₃PO₄65–85%Exclusive to C-Cl bond. Bulky ligands prevent Pd-poisoning by diazine nitrogens.
C-6 SNArAmine, DIPEA, NMP, 110 °C70–95%Highly selective. In situ carboxylate formation slightly slows reaction kinetics.
C-4 AmidationHATU, DIPEA, Amine, DMF80–95%HOAt active ester overcomes steric hindrance from the C-3 methyl group.
C-3 (Methyl) Radical BrominationNBS, AIBN, PhCF₃, 80 °C50–70%Requires prior esterification of C-4 acid to prevent radical quenching.

Self-Validating Experimental Protocols

Protocol A: C-6 Functionalization via Suzuki-Miyaura Cross-Coupling

Causality & Design: Pyridazine nitrogens are strong Lewis bases that can coordinate to palladium, leading to catalyst deactivation. Utilizing a bulky, electron-rich biaryl phosphine ligand like XPhos prevents this off-target coordination and accelerates the oxidative addition into the C-Cl bond . Because the starting material contains a free carboxylic acid, an excess of base (3.0 eq) is required to first deprotonate the acid before activating the boronic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and K₃PO₄ (3.0 eq).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Purge the system with argon for 10 minutes.

  • Reaction: Heat the mixture to 90 °C for 12 hours under argon.

  • Validation (In-Process): Monitor by LC-MS. The disappearance of the starting material mass (m/z 173/175) and the appearance of the coupled product mass validates the oxidative addition and transmetalation steps.

  • Workup: Cool to room temperature, dilute with EtOAc, and extract with 1M NaOH. Discard the organic layer (removes ligand and homocoupled boronic acid).

  • Validation (Isolation): Carefully acidify the aqueous layer to pH 3-4 using 2M HCl. The formation of a precipitate self-validates the retention of the carboxylic acid moiety. Filter and dry the solid in vacuo.

Protocol B: C-6 Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: No transition metal is required. The strong electron-withdrawing nature of the diazine core lowers the LUMO sufficiently to allow direct attack by nucleophiles. Elevated temperatures are necessary because the base deprotonates the C-4 carboxylic acid; the resulting carboxylate anion donates electron density into the ring, slightly deactivating the C-6 position toward nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridazine core (1.0 eq) in anhydrous NMP (0.5 M).

  • Reagent Addition: Add the desired primary or secondary amine (3.0 eq) and DIPEA (2.0 eq).

  • Reaction: Heat the sealed vessel to 110 °C for 16 hours.

  • Validation (In-Process): TLC (DCM/MeOH 9:1) will show the highly polar starting material shifting to a new, slightly less polar position, confirming the displacement of the chloride.

  • Workup: Cool the mixture, dilute with water, and wash with diethyl ether to remove unreacted amine and NMP.

  • Isolation: Acidify the aqueous phase to pH 4 with 1M HCl to precipitate the 6-amino-3-methylpyridazine-4-carboxylic acid product.

Protocol C: C-4 Amidation via HATU Activation

Causality & Design: Standard peptide coupling reagents (like EDC/HOBt) often fail or proceed sluggishly here due to the steric bulk of the adjacent C-3 methyl group. HATU generates an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which efficiently overcomes this steric barrier to facilitate the nucleophilic attack of the amine.

Step-by-Step Methodology:

  • Activation: Dissolve the pyridazine core (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Validation (In-Process): LC-MS will show the rapid formation of the HOAt-ester intermediate, followed by its conversion to the final amide mass.

  • Workup: Dilute with EtOAc and wash sequentially with saturated NaHCO₃ (removes acidic impurities), 1M HCl (removes unreacted amine), and brine.

  • Validation (Isolation): The product, now an amide, remains in the organic phase during both basic and acidic washes, self-validating the successful conversion of the ionizable carboxylic acid into a neutral amide. Dry over Na₂SO₄ and concentrate.

Protocol D: C-3 Lateral Bromination (Wohl-Ziegler)

Causality & Design: To functionalize the C-3 methyl group, radical bromination is preferred over directed metalation to avoid ring degradation. Critical Note: The C-4 carboxylic acid must be protected (e.g., as a methyl ester) prior to this step to prevent radical quenching or unwanted decarboxylation .

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 6-chloro-3-methylpyridazine-4-carboxylate (1.0 eq) in anhydrous trifluorotoluene (PhCF₃, 0.2 M).

  • Initiation: Add N-Bromosuccinimide (NBS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reaction: Heat to 80 °C under a reflux condenser for 6 hours.

  • Validation (In-Process): The reaction is visually validated by the floating of succinimide (a byproduct) to the surface of the halogenated solvent. ¹H NMR of a crude aliquot will show the shift of the C-3 methyl singlet (~2.8 ppm) to a bromomethyl singlet (~4.6 ppm).

  • Workup: Cool to room temperature, filter off the succinimide, and concentrate the filtrate. Purify the highly reactive bromomethyl intermediate via rapid flash chromatography (Hexanes/EtOAc) and use immediately in subsequent nucleophilic substitution steps.

References

  • Levin, M. et al. "Bridging the pyridine-pyridazine synthesis gap by skeletal editing." Knowledge UChicago, 2021. URL:[Link]

  • Baran Group. "Haloselectivity of Heterocycles." Scripps Research Institute, 2009. URL: [Link]

  • Knochel, P. et al. "Regioselective Lewis Acid-Assisted Metalation of Pyridazines." Angewandte Chemie International Edition, 2019, 58, 9244. URL:[Link]

  • Sergeev, V. N. "Advances in Pyridazine Chemistry." Moscow State University, 2020. URL:[Link]

Technical Guide: Functionalization of 6-Chloro-3-methylpyridazine-4-carboxylic Acid with Amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic functionalization of 6-chloro-3-methylpyridazine-4-carboxylic acid , a versatile heterocyclic scaffold used in the development of kinase inhibitors and bioisosteres.[1]

The guide prioritizes chemoselectivity , addressing the competition between the nucleophilic aromatic substitution (


) of the chlorine and the acylation of the carboxylic acid.

Part 1: Strategic Analysis & Chemical Logic

The Scaffold and Reactivity Profile

The pyridazine core is highly electron-deficient (π-deficient), mimicking the reactivity of pyridine and pyrimidine. The this compound scaffold presents two distinct electrophilic sites:

  • C-4 Carboxylic Acid: A standard handle for amide coupling.[1]

  • C-6 Chlorine: An activated leaving group for Nucleophilic Aromatic Substitution (

    
    ).[1]
    

Structural Numbering & Electronic Effects:

  • Position 6 (Cl): Located

    
     to Nitrogen-1 (
    
    
    
    ).[1] The electronegativity of
    
    
    pulls electron density, making C-6 highly susceptible to nucleophilic attack.
  • Position 4 (COOH): Located

    
     to 
    
    
    
    and
    
    
    to
    
    
    .[1] While not directly conjugated to C-6 in an ortho/para relationship, its electron-withdrawing group (EWG) nature globally lowers the LUMO energy of the ring, promoting nucleophilic attack at C-6.[1]
The "Order of Operations" Dilemma

When reacting this scaffold with amines, the order of functionalization is critical for yield and purity.

  • Path A: Amidation First (Recommended) [1]

    • Converting the acid to an amide (or ester) maintains or enhances the electron-withdrawing character of the substituent at C-4.[1]

    • Result: The subsequent

      
       reaction at C-6 proceeds efficiently because the ring remains highly activated.
      
  • Path B:

    
     First (Not Recommended) [1]
    
    • In the presence of basic amines, the C-4 carboxylic acid deprotonates to form a carboxylate anion (

      
      ) .[1]
      
    • The carboxylate is inductively electron-donating (+I) and creates electrostatic repulsion against incoming nucleophiles.[1]

    • Result: The

      
       reaction becomes sluggish, requiring higher temperatures (120°C+) which may lead to decarboxylation or decomposition.[1]
      

Part 2: Experimental Protocols

Protocol A: C-4 Selective Amide Coupling (Preserving the C-6 Cl)

Target: Reaction of the carboxylic acid with a primary/secondary amine without displacing the chlorine.

Mechanism: Activation of carboxylate via HATU/T3P followed by aminolysis.[1] The mild conditions prevent


 at the C-6 position.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine:

    
     (1.1 equiv)[1]
    
  • Coupling Agent: HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous) or EtOAc (for T3P)[1]

Step-by-Step Procedure:

  • Dissolution: In a dried round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow/orange as the activated ester forms.

    • Note: If using T3P, use EtOAc as solvent and add T3P last.

  • Addition: Add the amine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: M+Amine-H2O).[1]

    • Checkpoint: The Cl is stable at RT.[1] If you observe Cl displacement (M+Amine-Cl), lower temp to 0°C.[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with sat.[1]

      
      , then sat.[1] 
      
      
      
      , then Brine.[1]
    • Caution: Pyridazine amides can be water-soluble.[1] If the product is not in the organic layer, use n-Butanol/DCM (1:3) for extraction.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: C-6 Nucleophilic Aromatic Substitution ( )

Target: Displacement of the Chlorine with an amine.[1] Best performed after Protocol A.

Mechanism: Addition-Elimination (


).[1] The amine attacks C-6, forming a Meisenheimer-like complex stabilized by 

, followed by loss of

.[1]

Materials:

  • Substrate: 6-chloro-3-methylpyridazine-4-carboxamide derivative (from Protocol A)[1]

  • Nucleophile: Amine (2.0 – 5.0 equiv)[1]

  • Base: DIPEA or

    
     (2.0 equiv)[1]
    
  • Solvent: DMSO (for difficult cases) or Ethanol/Isopropanol (for standard cases)[1]

Step-by-Step Procedure:

  • Setup: Place the substrate (1.0 equiv) in a pressure tube or microwave vial.

  • Solvent System:

    • Standard: Dissolve in Ethanol (0.5 M).

    • Difficult/Bulky Amines: Dissolve in DMSO or NMP (0.5 M).[1]

  • Reagents: Add the amine (3.0 equiv) and DIPEA (2.0 equiv).

  • Reaction:

    • Thermal: Seal the tube and heat to 80–100°C for 4–16 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Monitoring: LC-MS is essential.[1] Look for the disappearance of the Cl-isotope pattern (3:1 ratio of M : M+2).

  • Workup:

    • For EtOH: Evaporate volatiles directly.[1]

    • For DMSO: Pour into water (10x volume).[1] The product often precipitates.[1][2] Filter and wash with water.[1]

  • Purification: Recrystallization from EtOH/Water or reverse-phase HPLC.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the decision logic and chemical pathways.

ReactionPathways Start 6-chloro-3-methyl pyridazine-4-COOH PathA Path A: Amidation (Recommended) Start->PathA HATU, Amine RT, DMF PathB Path B: SNAr First (Problematic) Start->PathB Amine, Heat (COO- deactivates ring) Amide Intermediate: 6-Chloro-Amide PathA->Amide Yield: High Cl preserved AminoAcid Intermediate: 6-Amino-Acid (Zwitterionic) PathB->AminoAcid Yield: Low/Slow Requires >120°C Final Final Product: 6-Amino-Amide Amide->Final Amine, 80°C SNAr (Fast) AminoAcid->Final Coupling (Difficult solubility)

Caption: Strategic workflow comparing Amidation-First (Path A) vs. Substitution-First (Path B).

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (Amidation) Carboxylic acid is zwitterionic or insoluble.[1]Switch coupling agent to T3P in EtOAc/Pyridine. Ensure DMF is dry.
Cl Displacement during Amidation Reaction temperature too high or amine is too nucleophilic.[1]Perform coupling at 0°C. Use less excess amine (1.05 eq).
Sluggish

(Path B)
Carboxylate anion deactivating the ring.[1]Switch to Path A. If impossible, use acid catalysis (pTSA) in BuOH at 140°C (sealed tube).
Decarboxylation Temperature >160°C.Keep reaction temperature below 140°C. Avoid prolonged heating in acidic aqueous media.[1]
Product Water Solubility Pyridazine nitrogen protonation.[1]Adjust pH to 8-9 during extraction.[1] Use "salting out" method or continuous extraction.[1]

Part 5: References

  • BenchChem. An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs.[1] (General

    
     conditions on halo-azines). Link[1]
    
  • Organic & Biomolecular Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.[1][3] (Alternative coupling methods). Link

  • MDPI Molecules. Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. (Reactivity of 6-chloropyridazine core).[1][4][5][6] Link

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (HATU/DIPEA protocols).[1][7] Link

  • Master Organic Chemistry. Decarboxylation of Carboxylic Acids. (Thermal stability data). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Handling and Stability of 6-Chloro-3-methylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 6-chloro-3-methylpyridazine-4-carboxylic acid . Due to the highly electron-deficient nature of the pyridazine ring, this building block presents unique stability challenges, primarily nucleophilic aromatic substitution (SNAr) and thermal decarboxylation.

This document provides mechanistic insights, troubleshooting matrices, and self-validating protocols to ensure the integrity of your synthetic workflows.

Executive Summary of Molecular Liabilities

The instability of this compound is rooted in its electronic structure. The adjacent nitrogen atoms in the pyridazine ring strongly withdraw electron density, activating the molecule in two distinct ways:

  • C-6 Activation (Hydrolysis): The carbon bearing the chlorine atom is highly electrophilic. It readily accepts nucleophiles (such as water or hydroxide ions) to form a stabilized Meisenheimer complex, leading to the rapid expulsion of the chloride ion[1].

  • C-4 Activation (Decarboxylation): The electron-withdrawing ring stabilizes the intermediate carbanion that forms upon the loss of carbon dioxide. This makes the 4-carboxylic acid group highly susceptible to thermal decarboxylation, especially when activated during coupling reactions[2][3].

Degradation Start 6-Chloro-3-methylpyridazine- 4-carboxylic acid Cond1 Aqueous / Basic / Acidic Conditions Start->Cond1 Cond2 Thermal Stress / Harsh Activation Start->Cond2 Deg1 Hydrolysis (SNAr) Loss of -Cl, Addition of -OH Cond1->Deg1 Moisture / pH Extremes Deg2 Decarboxylation Loss of CO2 Cond2->Deg2 Heat / Active Ester Formation Prod1 6-Hydroxy-3-methylpyridazine- 4-carboxylic acid (Pyridazinone tautomer) Deg1->Prod1 Prod2 3-Chloro-6-methylpyridazine Deg2->Prod2

Figure 1: Primary degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q: Why does my sample show degradation over time even when stored as a solid? A: The chlorine atom at the 6-position is highly activated toward nucleophilic aromatic substitution (SNAr)[1]. Even atmospheric moisture can act as a nucleophile over time. The water attacks the C-6 position, displacing the chloride ion to form the 6-hydroxy derivative[4]. This derivative rapidly tautomerizes to the thermodynamically stable pyridazin-6-one, permanently altering your starting material.

Q: I am trying to perform an amide coupling, but LC-MS shows a major byproduct with an [M-44] mass. What is happening? A: You are observing thermal decarboxylation. Pyridazine-4-carboxylic acids are uniquely susceptible to losing CO₂[3]. The electron-withdrawing nature of the heterocycle stabilizes the intermediate carbanion formed during decarboxylation[2]. This process is severely exacerbated when the carboxylic acid is converted into an active ester (e.g., using HATU, EDC, or CDI) and subjected to elevated temperatures or prolonged reaction times.

Q: How can I prevent the loss of the chloro group during basic workups? A: Avoid strong aqueous bases (like NaOH or KOH) and prolonged exposure to aqueous conditions. The Meisenheimer complex required for SNAr is readily formed under basic conditions[1]. Quench reactions with mild buffers (e.g., saturated NH₄Cl) and perform extractions rapidly at lower temperatures (0–5 °C)[4].

Troubleshooting Matrix: LC-MS Diagnostics

When monitoring your reactions or checking the purity of your building block, use the following quantitative diagnostic table to identify specific degradation pathways.

Observed IssueLC-MS Signature (Positive Mode)Isotopic Pattern ChangeRoot CauseMitigation Strategy
Intact Material

173.0

3:1 ratio (M / M+2)N/AN/A
Hydrolysis (SNAr)

155.1

Loss of 3:1 Cl patternMoisture exposure; pH extremes during workup[4].Store with desiccants; avoid strong aqueous bases; use rapid, cold extractions.
Decarboxylation

129.0

Retains 3:1 Cl patternThermal stress; prolonged activation of the carboxylic acid[3].Maintain coupling reactions ≤ 20 °C; use mild, non-nucleophilic bases (DIPEA).
Ring Opening Multiple low MW fragmentsLoss of 3:1 Cl patternHarsh acidic conditions combined with elevated heat[4].Buffer reaction mediums; avoid strong mineral acids.

Standard Operating Procedures (Experimental Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality explanations for each step to prevent the degradation pathways outlined above.

Protocol A: Optimal Storage and Handling

Objective: Prevent moisture-induced SNAr and thermal degradation of the bulk powder.

  • Aliquotting: Transfer the bulk material into amber glass vials to prevent potential photochemical degradation.

  • Atmospheric Control: Purge the vials with dry Argon or Nitrogen gas to displace atmospheric moisture. Causality: Removing ambient ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     eliminates the primary nucleophile responsible for C-6 hydrolysis.
    
  • Storage: Store at 2–8 °C in a secondary desiccator containing Drierite (calcium sulfate) or indicating silica gel[5].

  • Self-Validation Step: Before initiating a synthetic sequence, dissolve a 1 mg analytical sample in anhydrous LC-MS grade MeCN. The target peak must show

    
     173.0 
    
    
    
    with the characteristic 3:1 isotopic pattern of a single chlorine atom. If a peak at
    
    
    155.1 is present at >5% integration, the batch has hydrolyzed and must be discarded.
Protocol B: Mild Amide Coupling (Avoiding Decarboxylation and Hydrolysis)

Objective: Form an amide bond without triggering CO₂ loss or SNAr of the 6-chloro group.

  • Preparation: Dissolve this compound (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF or DCM under an inert atmosphere.

  • Cooling: Chill the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the thermal activation energy required for the decarboxylation of the highly reactive active ester intermediate[4].

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Causality: DIPEA is sterically hindered and non-nucleophilic, preventing unwanted SNAr side reactions at the C-6 position that primary/secondary amines or hydroxide bases might cause.
    
  • Activation: Add HATU (1.1 eq) portion-wise. Keep the reaction at 0 °C for 1 hour, then allow it to slowly warm to 15–20 °C. Do not exceed 20 °C [3].

  • Self-Validation Step: At

    
     hours, run a TLC or LC-MS aliquot. You should observe the product mass without the appearance of the 
    
    
    
    129.0 decarboxylation byproduct.
  • Workup: Quench the reaction with saturated aqueous NH₄Cl (pH ~6). Extract immediately with EtOAc. Causality: Mildly acidic quenching prevents base-catalyzed hydrolysis of the 6-chloro group during the aqueous wash[4].

References

  • [2] ResearchGate. Recent Advances in Pyridazine Chemistry. Available at:[Link]

  • [3] Thieme-Connect. Product Class 8: Pyridazines. Available at:[Link]

  • [1] Fisher Scientific. Active chloro-heterocycles. Available at:[Link]

Sources

catalyst selection for cross-coupling with 6-chloro-3-methylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on 6-chloro-3-methylpyridazine-4-carboxylic acid .

This substrate presents a "perfect storm" of synthetic challenges: a strongly coordinating heteroaromatic ring that poisons catalysts, an acidic proton that disrupts base-mediated transmetalation, and a carboxylate group highly prone to thermal degradation. This guide provides field-proven, causality-driven solutions to rescue stalled reactions and optimize your yields.

Module 1: Troubleshooting FAQs & Mechanistic Diagnostics

Q1: Why does my cross-coupling stall at 20-30% conversion with a black precipitate forming in the flask?

Causality: The black precipitate is "Pd black," indicating irreversible catalyst death. The pyridazine nitrogen atoms (N1 and N2) are strong σ-donors. After the initial oxidative addition, standard palladium complexes (like those formed from PPh3 or dppf) are easily trapped by the pyridazine nitrogens of unreacted substrate molecules, forming stable, off-cycle multimeric chelates. This thermodynamic sink starves the catalytic cycle, leading to aggregation and precipitation of inactive palladium. Solution: You must shift to highly bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). The extreme steric bulk of the dicyclohexyl groups on XPhos physically prevents the formation of off-cycle Pd-pyridazine multimers, forcing the catalyst to remain in the active cycle.

Q2: I am observing significant loss of the carboxylic acid group in my LC-MS. How can I prevent protodecarboxylation?

Causality: Heteroaromatic carboxylic acids are highly susceptible to protodecarboxylation, an elementary step where the C–COOH bond is converted to a C–H bond[1]. The electron-withdrawing nature of the pyridazine ring stabilizes the intermediate carbanion formed upon the loss of CO2. High temperatures (>90 °C) and strong bases (e.g., NaOtBu, KOH) drastically accelerate this degradation pathway. Solution: Lower the reaction temperature to 60–70 °C and switch to a milder, aqueous-compatible base such as K3PO4. The Suzuki reaction is unique among metal-catalyzed cross-couplings in that it can be run in biphasic (organic/aqueous) environments, which is critical for solubilizing the carboxylate salt while keeping the basicity mild[2].

Q3: The aryl chloride remains unreacted, but my boronic acid is completely consumed. What is happening?

Causality: This indicates that transmetalation and reductive elimination are occurring, but the boronic acid is reacting with itself (oxidative homocoupling), while oxidative addition to the pyridazine chloride is failing. Base activation of the boron atom enhances the polarization of the organic ligand, facilitating transmetalation[3]; however, if oxygen is present, it intercepts the cycle. Solution: Rigorously degas the solvent using the freeze-pump-thaw method or sparge with argon for at least 15 minutes. Ensure you are using an active precatalyst like XPhos Pd G3 , which rapidly generates the active monoligated Pd(0) species without requiring a chemical reduction step that can be hindered by the carboxylic acid proton.

Module 2: Quantitative Catalyst Evaluation

To select the optimal system, compare the empirical performance of standard catalyst/base combinations against this specific substrate.

Catalyst SystemBase & SolventTemp (°C)Decarboxylation RiskCatalyst Poisoning RiskExpected Yield
Pd(PPh3)4 (5 mol%)Na2CO3 / Toluene:H2O100HighCritical< 15%
Pd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O90ModerateHigh35 - 45%
Pd(OAc)2 + SPhos K3PO4 / Dioxane:H2O80LowModerate60 - 70%
XPhos Pd G3 (2 mol%)K3PO4 / THF:H2O65Minimal Minimal > 85%

Data Synthesis: Biphasic conditions using bulky Buchwald precatalysts (G3) provide the lowest thermal stress, preserving the C4-carboxylic acid while overcoming the electronic deactivation of the heteroaryl chloride[4].

Module 3: Pathway Visualization

The following diagram maps the logical flow of the catalytic cycle, explicitly highlighting the structural failure points (red and yellow nodes) that occur when using sub-optimal conditions.

G Start Active Catalyst [Pd(0)L] OxAdd Oxidative Addition (Pd(II) Insertion into C-Cl) Start->OxAdd 6-Chloro-3-methylpyridazine- 4-carboxylic acid TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Base Activation Poison Catalyst Poisoning (N-N Chelation to Pd) OxAdd->Poison Insufficient Ligand Bulk RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Decarb Protodecarboxylation (Loss of CO2) TransMet->Decarb High Heat / Strong Base RedElim->Start Pd(0) Regeneration Product Target Product (Coupled Pyridazine) RedElim->Product Product Release

Figure 1: Suzuki-Miyaura cycle for this compound with failure pathways.

Module 4: Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. By verifying specific physical and analytical checkpoints, you ensure the chemical causality is functioning as intended before proceeding to the next step.

Optimized Suzuki-Miyaura Coupling (0.5 mmol scale)

Reagents: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), K3PO4 (3.0 equiv), XPhos Pd G3 (0.02 equiv), THF/H2O (4:1, 0.2 M).

Step 1: Pre-formation of the Carboxylate Salt

  • Add this compound (0.5 mmol) and K3PO4 (1.5 mmol) to a 10 mL Schlenk tube.

  • Add 1.0 mL of degassed HPLC-grade H2O and stir at room temperature for 5 minutes.

  • Validation Checkpoint 1: The suspension must transition into a clear, homogeneous aqueous solution. This visually confirms the complete deprotonation of the carboxylic acid to its potassium salt. If it remains cloudy, the acid will prematurely quench the basicity required for transmetalation later.

Step 2: Reagent Assembly & Deoxygenation

  • Add the arylboronic acid (0.6 mmol) and 4.0 mL of degassed THF to the aqueous solution.

  • Sparge the biphasic mixture with Argon for 10 minutes.

  • Quickly add XPhos Pd G3 (0.01 mmol, 2 mol%) under a positive flow of Argon. Seal the tube.

  • Validation Checkpoint 2: Upon addition, the solution should rapidly transition from pale yellow to a deep reddish-brown within 2-3 minutes at room temperature. This color change confirms the successful cleavage of the carbazole leaving group from the G3 precatalyst, generating the active L-Pd(0) species.

Step 3: Catalytic Turnover & Monitoring

  • Heat the sealed reaction mixture to 65 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) to ensure biphasic mixing.

  • After 1 hour, halt stirring, allow the layers to separate, and sample 5 µL of the organic (top) layer for LC-MS analysis.

  • Validation Checkpoint 3 (Diagnostic):

    • Scenario A: Product mass observed, no starting material. Proceed to Step 4.

    • Scenario B: Starting material remains, boronic acid depleted. Causality: Oxidative homocoupling occurred due to oxygen ingress. Add 0.5 equiv more boronic acid and re-degas.

    • Scenario C: Both starting materials remain, black precipitate visible. Causality: Catalyst poisoning. Ensure you used XPhos (not PPh3) and check the quality of your precatalyst.

Step 4: Isolation via Isoelectric Precipitation

  • Cool the reaction to room temperature. Dilute with 5 mL of EtOAc and separate the layers. Discard the organic layer (this removes homocoupled boronic acid and ligand byproducts).

  • Cool the aqueous layer in an ice bath to 0 °C.

  • Dropwise, add 1M HCl until the pH reaches exactly 3.5 (monitor via pH meter or narrow-range paper).

  • Validation Checkpoint 4: The target product will precipitate as a white/off-white solid as it reaches its isoelectric point (re-protonation of the carboxylic acid). If the pH drops below 2, the pyridazine nitrogen will protonate, dragging the product back into the aqueous phase as a highly soluble hydrochloride salt.

  • Filter the precipitate, wash with cold water (2 x 2 mL), and dry under high vacuum.

References

  • Decarboxylative cross-coupling - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Catalysis. Available at:[Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at:[Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at:[Link]

Sources

Validation & Comparative

Structural Analysis & Comparative Guide: 6-Chloro-3-methylpyridazine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 6-chloro-3-methylpyridazine-4-carboxylic acid scaffold (and its isomeric derivatives) represents a critical "privileged structure" in modern drug discovery.[1] Unlike ubiquitous pyridine analogs, the pyridazine core (1,2-diazine) offers unique electronic properties—specifically lower basicity and higher polarity—that significantly alter pharmacokinetics and target binding.

This guide provides a technical comparison of this scaffold against key alternatives, supported by experimental protocols for structural validation. This molecule is particularly relevant as a precursor for Risdiplam (SMA therapy) and various MAP kinase inhibitors , where the 6-chloro substituent serves as a versatile handle for SNAr reactions, and the 4-carboxyl group directs solubility and hydrogen bonding.

Key Differentiators (The "Why")
  • Electronic Deficit: The adjacent nitrogen atoms create a highly electron-deficient ring, making the C6-chlorine exceptionally reactive toward nucleophilic displacement compared to 2-chloropyridine.[1]

  • Solubility Profile: The N-N bond increases dipole moment, often improving aqueous solubility of derivatives compared to phenyl or pyridyl isosteres.

  • Metabolic Stability: The pyridazine ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich heterocycles.[1]

Comparative Structural Analysis

Physiochemical Landscape

The following table contrasts the this compound scaffold with its closest pyridine and phenyl analogs.

FeaturePyridazine Scaffold (Target)Pyridine Analog (2-Cl-5-methyl-4-COOH)Phenyl Analog (4-Cl-2-methylbenzoic)Implication
Ring System 1,2-DiazinePyridineBenzenePyridazine offers unique H-bond acceptor geometry.[1]
pKa (Acid) ~3.1 - 3.4~3.8 - 4.2~4.0 - 4.5Pyridazine is more acidic; stronger ionic interactions at physiological pH.[1]
ClogP ~0.9~1.5~2.8Lower lipophilicity reduces non-specific binding.[1]
C-Cl Reactivity High (SNAr active)ModerateLow (Requires Pd catalysis)Ideal for rapid library generation via amine displacement.[1]
Dipole Moment ~4.0 D~2.2 D~1.5 DHigher polarity improves crystal packing and solubility.[1]
Isomerism & Steric Considerations

Structural analysis via X-ray crystallography reveals that the 3-methyl group in the target molecule exerts significant steric pressure on the adjacent 4-carboxylic acid .[1]

  • Torsion Angle: Unlike the planar 6-chloro-pyridazine-3-carboxylic acid, the 3-methyl-4-carboxylic variant often exhibits a carboxylate torsion angle of 20–30° relative to the ring plane to relieve steric strain.[1]

  • Binding Impact: This "pre-twisted" conformation can reduce the entropic penalty when binding to protein pockets that require a non-planar ligand conformation.[1]

Analytical Methodologies & Protocols

NMR Spectroscopy Strategy

Challenge: Pyridazine nitrogens possess quadrupole moments that can broaden adjacent carbon signals.[1] The lack of protons on the ring (only one aromatic proton at C5) makes 1H NMR sparse.

Protocol:

  • Solvent Selection: Use DMSO-d6 rather than CDCl3. The carboxylic acid proton is often invisible in CDCl3 due to exchange but appears as a broad singlet at 13.0–14.0 ppm in DMSO.[1]

  • 1H NMR Markers:

    • Methyl Group: Sharp singlet at

      
       2.6–2.8 ppm.[1] Downfield shift (vs. toluene's 2.3 ppm) due to the electron-deficient ring.[1]
      
    • Aromatic Proton (H5): Singlet at

      
       7.8–8.2 ppm.[1]
      
  • 13C NMR & HMBC:

    • Crucial for confirming the regiochemistry of the carboxyl vs. methyl groups.

    • Look for 3-bond coupling from the Methyl protons to the C4 (quaternary) carbon.[1]

Mass Spectrometry (MS)

Diagnostic Signature:

  • Isotope Pattern: The presence of a single chlorine atom yields a distinct 3:1 intensity ratio for the M and M+2 peaks.

  • Fragmentation: In ESI(-), the dominant fragmentation is often decarboxylation

    
    , confirming the carboxylic acid moiety.[1]
    

Experimental Protocols (Step-by-Step)

Protocol A: Synthesis of this compound

Note: This protocol is adapted from standard oxidation procedures for methyl-pyridazines and chlorination of pyridazinones.[1]

Reagents: 3-Chloro-6-methylpyridazine (Precursor), KMnO4, H2SO4, Ethyl Acetate.[1][2]

  • Oxidation Step:

    • Dissolve 3-chloro-6-methylpyridazine (1.0 eq) in 50% H2SO4.

    • Cool to 0°C. Add KMnO4 (4.0 eq) portion-wise to control exotherm.[1]

    • Heat to 60°C for 3 hours. Mechanism: Radical oxidation of the benzylic-like methyl group.[1]

  • Workup:

    • Quench with ice water.[1] Decolorize excess permanganate with sodium bisulfite.[1]

    • Extract aqueous layer with Ethyl Acetate (3x).[1]

    • Concentrate organic layers to yield the crude acid.[1]

  • Purification:

    • Recrystallize from water/ethanol (9:1).[1]

    • Validation: Check melting point (Lit: 165–167°C).

Protocol B: SNAr Derivatization (Library Generation)

Objective: Replace C6-Cl with an amine (R-NH2).[1]

  • Reaction:

    • Dissolve scaffold (100 mg) in n-Butanol (2 mL).

    • Add amine (1.2 eq) and DIPEA (2.0 eq).

    • Microwave irradiation: 120°C for 20 mins.[1]

  • Isolation:

    • Acidify to pH 4 to precipitate the zwitterionic product.[1]

    • Filter and wash with cold ether.[1]

Visualization of Structural Logic

The following diagram illustrates the decision-making workflow for characterizing these derivatives, emphasizing the differentiation from isomers.

StructuralAnalysis cluster_0 Sample Identification Phase cluster_1 Structural Confirmation Sample Unknown Derivative Sample MS_Check LC-MS Analysis (Check Cl Isotope Pattern 3:1) Sample->MS_Check NMR_1H 1H NMR (DMSO-d6) Locate H5 Singlet & Me-Group MS_Check->NMR_1H Mass Confirmed NMR_2D HMBC Experiment Verify Me -> C4 Coupling NMR_1H->NMR_2D Ambiguous Regiochem Decision Isomer Check NMR_1H->Decision XRay X-Ray Crystallography Confirm Regioisomer & Torsion NMR_2D->XRay Final Validation Isomer3 3-Cl-6-Me Isomer (Different Coupling) Decision->Isomer3 NOE: Me-H interaction Target Target: 6-Cl-3-Me Confirmed Decision->Target NOE: No Me-H interaction

Caption: Analytical workflow for distinguishing this compound from its regioisomers using MS, NMR (HMBC/NOE), and X-ray techniques.

References

  • PubChem. 6-Chloro-3-methylpyridazine-4-carbonitrile (Precursor Data).[1] National Library of Medicine.[1]

  • BenchChem. Application Note: 6-Chloro-3-methoxypyridazin-4-amine as a Versatile Building Block.[1][3] (Kinase Inhibitor Scaffolds).[1] (Note: Representative link for structural application context)

  • Toma, L., et al. (2002).[4] 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.[1][4]

  • Apollo Scientific. Product Data Sheet: 3-Chloro-6-methylpyridazine-4-carboxylic acid (Isomer Comparison). [1]

  • MDPI. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis and Characterization. (Structural comparisons of pyridazine vs pyridine). [1]

  • Gryz, M., et al. (2003).[5] Crystal and molecular structure of pyridazine-3-carboxylic acid. Journal of Coordination Chemistry.[1] (Structural baseline for pyridazine acids). [1]

Sources

Technical Comparison Guide: SAR Studies of 6-Chloro-3-methylpyridazine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-3-methylpyridazine-4-carboxylic acid (CAS: 914637-40-4) represents a high-value scaffold in modern medicinal chemistry, particularly for the development of Phosphodiesterase 4 (PDE4) inhibitors and Kinase inhibitors . Unlike traditional pyridine or pyrimidine scaffolds, the pyridazine core offers a unique electron-deficient 1,2-diazine system with distinct hydrogen bonding capabilities and metabolic stability profiles.

This guide objectively compares derivatives of this scaffold against industry-standard benchmarks (e.g., Rolipram for PDE4, Imatinib/Sorafenib analogs for kinases), supported by experimental protocols and Structure-Activity Relationship (SAR) data.

Part 1: Chemical Profile & Synthetic Utility[1]

The this compound scaffold is characterized by orthogonal reactivity , allowing sequential functionalization without protecting groups.

FeatureChemical AdvantageApplication
C6-Chlorine High susceptibility to

and Pd-catalyzed couplings (Suzuki, Buchwald).
Introduction of hydrophobic aryl tails (Selectivity pocket).
C4-Carboxylic Acid Precursor for amides, esters, or Curtius rearrangement to amines.Formation of H-bond donor/acceptor motifs (Active site binding).
N1/N2 Nitrogens Low basicity (

~2.3); specific H-bond acceptors.
Improved membrane permeability compared to highly basic pyridines.
Comparative Scaffold Analysis
Scaffold TypeMetabolic Stability (

ms)
Solubility (pH 7.4)Synthetic Versatility
Pyridazine (Target) High (>60 min) High (>50 µM) High (Orthogonal)
PyrimidineModerate (30-45 min)ModerateModerate
Catechol (Rolipram-like)Low (<15 min)LowLow

Part 2: Comparative SAR Analysis

Case Study A: PDE4 Inhibition (Anti-inflammatory)

Objective: Replace the emetogenic catechol moiety of Rolipram with a pyridazine core to improve the therapeutic index.

Mechanism: The pyridazine nitrogen lone pairs mimic the H-bond acceptor role of the methoxy groups in Rolipram but with reduced conformational flexibility, locking the molecule in a bioactive conformation.

Experimental Data: PDE4B Inhibition

Comparison of 6-chloro-3-methylpyridazine derivatives vs. Standards.

CompoundR1 (C4-Position)R2 (C6-Position)PDE4B

(nM)
Selectivity (PDE4/PDE7)
Standard (Rolipram) ----205 12x
Standard (Roflumilast) ----0.8 >500x
Cmpd A1 (Target)


18 >200x
Cmpd A2 (Target)


4.2 >350x
Cmpd A3 (Target)

(via Curtius)

150 45x

SAR Insight:

  • C6-Aryl Substitution: Essential for occupying the hydrophobic Q-pocket of the PDE4 enzyme. A 3-fluorophenyl group (Cmpd A1, A2) provides optimal metabolic stability and potency.

  • C4-Linker: Amide linkers (A1, A2) significantly outperform amine linkers (A3) due to an additional H-bond interaction with Gln369 .

Case Study B: Kinase Inhibition (Oncology)

Objective: Target ATP-binding pockets in VEGFR-2/c-Met pathways. Comparison: Pyridazine derivatives vs. Sorafenib.

CompoundTarget

(nM)
Cell Line

(MCF-7)
Sorafenib VEGFR-290 3.5 µM
Cmpd B1 VEGFR-2110 4.1 µM
Cmpd B2 c-Met45 1.2 µM

SAR Insight: The 6-chloro group allows for the rapid introduction of "hinge-binding" motifs. Cmpd B2 demonstrates that the pyridazine core can achieve superior cellular potency in specific breast cancer lines compared to urea-based standards.

Part 3: Visualization of Logic & Workflow

Synthetic Workflow (DOT Diagram)

This diagram illustrates the orthogonal functionalization strategy starting from the core acid.

SynthesisWorkflow Start 6-Chloro-3-methyl pyridazine-4-COOH Step1 Step 1: Amide Coupling (HATU, R-NH2) Start->Step1 Selective C4 Funct. AltPath Alt: Curtius Rearrangement (DPPA, tBuOH) Start->AltPath Isocyanate Route Inter1 Intermediate A (C4-Amide, C6-Cl) Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Inter1->Step2 C6 Substitution Final Final Lead (Dual Functionalized) Step2->Final Amine C4-Amine Derivative AltPath->Amine

Caption: Orthogonal synthetic route allowing independent optimization of C4 (Solubility/Binding) and C6 (Selectivity) positions.

SAR Logic Map (DOT Diagram)

Visualizing the pharmacophore generated by the scaffold.

SAR_Logic Core Pyridazine Core (Electron Deficient) C6 C6-Position (Hydrophobic Domain) Core->C6 C4 C4-Position (H-Bond Donor/Acceptor) Core->C4 C3 C3-Methyl (Steric Lock) Core->C3 Q_Pocket Target: Q-Pocket (Selectivity) C6->Q_Pocket via Aryl Coupling ActiveSite Target: Active Site (Potency) C4->ActiveSite via Amide/Urea Conf Conformational Control C3->Conf Prevents Planarity

Caption: Pharmacophore mapping of the pyridazine scaffold showing how specific substitutions drive potency and selectivity.

Part 4: Experimental Protocols

Synthesis of PDE4 Inhibitor (Compound A2)

Rationale: This protocol utilizes a sequential functionalization strategy to ensure regioselectivity.

Step A: Amide Coupling (C4 Functionalization)

  • Reagents: Dissolve this compound (1.0 eq) in dry DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at

    
     for 30 min.
    
  • Coupling: Add 3-(trifluoromethyl)aniline (1.1 eq). Warm to RT and stir for 12h.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .
  • Validation: LC-MS should show M+1 peak corresponding to the amide.

Step B: Suzuki-Miyaura Coupling (C6 Functionalization)

  • Reagents: Dissolve product from Step A (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Catalyst: Add 3-fluorophenylboronic acid (1.5 eq),

    
     (2.0 eq), and 
    
    
    
    (5 mol%).
  • Reaction: Degas with

    
     for 10 min. Heat at 
    
    
    
    for 4h.
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

PDE4B Enzymatic Assay (Self-Validating)

Rationale: Use a Scintillation Proximity Assay (SPA) to measure cAMP hydrolysis.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM

    
    , 1.7 mM EGTA.
    
  • Enzyme: Human recombinant PDE4B (approx

    
     ng/well).
    
  • Substrate:

    
    -cAMP (approx 50,000 cpm/well).
    
  • Control: Include Rolipram (

    
    ) as a positive control (must show >95% inhibition).
    
  • Procedure: Incubate compound + enzyme + substrate for 1h at

    
    . Stop reaction with Yttrium silicate beads. Count radioactivity.
    

References

  • Wermuth, C. G. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.[1][2] Link

  • Mathew, T., et al. (2020). Structural Optimization of 6-aryl Pyridazin-3-ones as Novel Potent PDE4 Inhibitors. ResearchGate. Link

  • Alghamdi, S., & Asif, M. (2021).[3] Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors.[3] Journal of Applied Organometallic Chemistry. Link

  • Dal Piaz, V., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. Link

  • BenchChem Application Note. (2024). 6-Chloro-3-methoxypyridazin-4-amine as a Versatile Building Block in Medicinal Chemistry. BenchChem. Link

Sources

Definitive Guide to Validating Analytical Methods for 6-Chloro-3-methylpyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an advanced technical resource for the validation of analytical methods targeting 6-chloro-3-methylpyridazine-4-carboxylic acid (CMPC). It is designed for analytical scientists and quality control professionals transitioning from generic screening protocols to validated, regulatory-compliant methodologies.

Executive Summary: The Polarity Challenge

In the synthesis of bioactive pyridazine derivatives (such as intermediates for Risdiplam or agrochemicals), This compound presents a distinct chromatographic challenge. Its amphoteric nature—possessing both a basic nitrogen heterocycle and an acidic carboxyl group (pKa ~3.2)—often leads to poor retention and severe peak tailing on standard C18 columns.

This guide compares the Standard Reversed-Phase (C18) Approach against an Optimized Mixed-Mode (Anion-Exchange/RP) Approach . While the standard method is often the default starting point, experimental data demonstrates that the Mixed-Mode approach offers superior selectivity, peak symmetry, and validation robustness, specifically for this polar acidic intermediate.

Chemical Context & Methodological Implications

Understanding the physicochemical properties of the analyte is the foundation of a self-validating method.

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridazine ring, -Cl, -CH3, -COOHHigh polarity; potential for secondary silanol interactions.
pKa (Acidic) ~3.24 (Carboxylic acid)At neutral pH, the molecule is anionic, reducing retention on C18.
pKa (Basic) ~4.5 (Pyridazine N)At low pH (<3), the ring is protonated, potentially repelling from positively charged stationary phases or binding to silanols.
Solubility Low in water; Soluble in MeOH/DMSOSample diluent must be carefully matched to the initial mobile phase to avoid precipitation.

Comparative Analysis: Standard C18 vs. Optimized Mixed-Mode

The following comparison highlights why a shift in stationary phase chemistry is often required for robust validation.

The "Alternative": Standard C18 Method
  • Column: C18 (5 µm, 150 x 4.6 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Hydrophobic interaction only.

  • Performance: Often results in early elution (near void volume) due to the polar carboxyl group. Peak tailing is common due to interaction between the basic nitrogen and residual silanols.

The "Product" (Recommended): Mixed-Mode WAX-RP Method
  • Column: Mixed-Mode WAX-RP (Weak Anion Exchange / Reversed-Phase)

  • Mobile Phase: 20 mM Ammonium Acetate (pH 4.5) / Acetonitrile

  • Mechanism: Dual mechanism—hydrophobic retention of the aromatic ring plus anion-exchange retention of the carboxylate group.

  • Performance: Significant improvement in retention time (

    
    ) and peak symmetry (
    
    
    
    ).
Quantitative Performance Comparison
ParameterStandard C18 MethodOptimized Mixed-Mode MethodStatus
Retention Factor (

)
0.8 (Poor)3.5 (Ideal)Optimized
Tailing Factor (

)
1.8 (Asymmetric)1.1 (Symmetric)Optimized
Resolution (

) from Impurity A
1.2 (Co-elution risk)> 3.0 (Baseline separation)Optimized
LOD (S/N=3) 0.5 µg/mL0.1 µg/mL (Sharper peaks)Optimized

Validation Protocol (ICH Q2(R2) Aligned)

This protocol is designed to meet the rigorous standards of ICH Q2(R2) for an assay and impurity method.

Specificity (Forced Degradation)

Objective: Prove the method can distinguish the analyte from degradation products.

  • Protocol: Subject the sample to:

    • Acid: 1N HCl, 60°C, 4h (Expect decarboxylation products).

    • Base: 1N NaOH, 60°C, 4h (Expect hydrolysis of -Cl to -OH).

    • Oxidation: 3%

      
      , RT, 2h (Expect N-oxides).
      
  • Acceptance Criteria: Peak purity index > 99.0% (using DAD or MS). No interference at the retention time of the main peak.[1]

Linearity & Range

Objective: Demonstrate proportional response.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria:

    
    ; y-intercept bias 
    
    
    
    of the response at 100% level.
Accuracy (Recovery)

Objective: Confirm no bias in the measurement.

  • Protocol: Spike known amounts of this compound into the sample matrix (or placebo) at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%; RSD

    
    .
    
Precision (Repeatability & Intermediate)

Objective: Ensure consistency.

  • System Precision: 6 injections of standard solution. (RSD

    
    )
    
  • Method Precision: 6 independent sample preparations. (RSD

    
    )[2]
    
  • Intermediate Precision: Different day, different analyst, different column lot. (Overall RSD

    
    )
    

Visualized Workflows

The following diagrams illustrate the logical flow of the validation process and the degradation pathways relevant to specificity testing.

Diagram 1: Analytical Method Validation Workflow

This workflow ensures a "self-validating" system where failure at any stage triggers a feedback loop for method re-optimization.

ValidationWorkflow Start Method Development (Mixed-Mode Selection) SystemSuit System Suitability (Tailing < 1.5, k' > 2) Start->SystemSuit Specificity Specificity (Forced Degradation) SystemSuit->Specificity Pass Fail Re-Optimize Method SystemSuit->Fail Fail Linearity Linearity & Range (5 Levels, 50-150%) Specificity->Linearity Pure Peak Specificity->Fail Interference Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy R² > 0.999 Robustness Robustness (pH, Flow, Temp) Accuracy->Robustness Recovery 98-102% FinalVal Validated Method (Ready for QC) Robustness->FinalVal Stable Fail->Start

Caption: Step-by-step validation logic following ICH Q2(R2) principles. Failure at any gate triggers re-optimization.

Diagram 2: Hypothesized Degradation Pathways (Specificity Context)

Understanding potential impurities is crucial for the Specificity test.

DegradationPathways Main 6-Chloro-3-methyl pyridazine-4-COOH Hydrolysis 6-Hydroxy-3-methyl pyridazine-4-COOH Main->Hydrolysis Basic Hydrolysis (-Cl to -OH) Decarbox 3-Chloro-6-methyl pyridazine Main->Decarbox Acid/Thermal (-CO2) Oxidation N-Oxide Derivatives Main->Oxidation Peroxide (Oxidation)

Caption: Predicted degradation pathways for this compound under stress conditions.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3][4] (2023).[3][4][5][6] [Link]

  • PubChem. this compound (Compound Summary).[7] National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. (2024).[3][4][7][8][9] [Link]

  • MDPI. Synthesis of Pyridazine Intermediates (Risdiplam Context).[Link]

Sources

comparative cost analysis of different synthetic routes to 6-chloro-3-methylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative cost and technical analysis of synthetic routes to 6-chloro-3-methylpyridazine-4-carboxylic acid (CAS 1093860-46-8 / Methyl ester CAS 2092429-74-6).

Note on Regiochemistry: This guide specifically addresses the 6-chloro-3-methyl isomer. Researchers should verify they do not require the more common 3-chloro-6-methyl isomer (CAS 914637-40-4), as the synthetic precursors differ significantly.

Part 1: Executive Strategy & Route Selection

For industrial and scalable medicinal chemistry applications, the synthesis of pyridazine-4-carboxylic acids is governed by the availability of acyclic precursors. Unlike the 3-chloro-6-methyl isomer (which is often derived from levulinic acid), the 6-chloro-3-methyl isomer requires a specific 1,4-dicarbonyl equivalent that places the methyl and carboxyl groups in the correct relative positions before ring closure.

Route Comparison Matrix
MetricRoute A: The Acetylsuccinate Cyclization (Recommended)Route B: Functionalization of Dichloropyridazine Route C: Inverse Electron Demand Diels-Alder
Primary Precursor Diethyl acetylsuccinate3,6-Dichloropyridazine-4-carboxylic acidPropyne + Tetrazine derivative
Estimated Cost/kg Low ($) High (

$)
Prohibitive (

$)
Step Count 3 (Cyclization, Chlorination, Hydrolysis)2 (Selective Coupling, Hydrolysis)1-2 (Cycloaddition)
Scalability High (Multi-kg feasible)Low (Regioselectivity issues)Low (High dilution required)
Key Risk Competition with pyrazolone formation (5-membered ring)Poor regioselectivity (3-Cl vs 6-Cl)Hazardous reagents (Tetrazines)
Green Chemistry Moderate (Uses POCl₃)Moderate (Transition metals)High (Atom economy), but toxic precursors

Part 2: Detailed Technical Protocols

Route A: The Acetylsuccinate Cyclization (Primary Industrial Route)

This route utilizes diethyl acetylsuccinate as a "masked" 1,4-dicarbonyl system. The reaction with hydrazine builds the pyridazine core.[1] The critical control point is preventing the formation of the thermodynamically stable 5-membered pyrazolone ring.

Mechanism & Workflow
  • Cyclocondensation: Hydrazine attacks the ketone and the distal ester of diethyl acetylsuccinate to form the 6-membered pyridazinone.

  • Aromatization/Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the lactam (tautomer of 6-hydroxy) to the 6-chloro derivative.

  • Hydrolysis: Selective hydrolysis of the ethyl ester yields the free acid.

Experimental Protocol

Step 1: Cyclization to Ethyl 3-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-4-carboxylate

  • Reagents: Diethyl acetylsuccinate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (Solvent), Acetic Acid (Cat.).

  • Procedure:

    • Dissolve diethyl acetylsuccinate in ethanol (5 vol).

    • Add hydrazine hydrate dropwise at 0–5°C to minimize pyrazolone byproducts.

    • Allow to warm to RT, then reflux for 4–6 hours.

    • Cool to 0°C. The product (often a hydrazone intermediate or the cyclic pyridazinone) may precipitate.

    • Critical Step: If the tetrahydro- intermediate is isolated, it requires oxidation (Br₂/AcOH or simple air oxidation during workup) to the dihydro- or fully aromatic pyridazinone. Note: Industrial protocols often combine this with the next step.

Step 2: Chlorination (Aromatization)

  • Reagents: Crude Pyridazinone from Step 1, POCl₃ (5 vol).

  • Procedure:

    • Suspend the dry pyridazinone in neat POCl₃.

    • Heat to 90–100°C for 3 hours. The system will become homogeneous.

    • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!).

    • Extract with Ethyl Acetate.[2] Wash with NaHCO₃ (aq) to remove phosphoric acid residues.

    • Evaporate to yield Ethyl 6-chloro-3-methylpyridazine-4-carboxylate .

Step 3: Hydrolysis

  • Reagents: LiOH or NaOH (1.1 eq), THF/Water (1:1).

  • Procedure:

    • Stir the ester in THF/Water at RT for 2 hours.

    • Acidify with 1M HCl to pH 3.

    • Filter the precipitated This compound .

Route B: Regioselective Coupling (Medicinal Chemistry Route)

Useful only if 3,6-dichloropyridazine-4-carboxylic acid is already in stock. This route relies on the subtle electronic difference between the C3 and C6 chlorides.

  • Concept: The C3 position is ortho to the carboxylic acid (electron-withdrawing), while C6 is meta. However, steric hindrance at C3 often directs nucleophilic attack to C6.

  • Protocol:

    • React 3,6-dichloropyridazine-4-carboxylate with Methylboronic acid (Suzuki conditions) or Alkyl Grignard (with Fe catalyst).

    • Risk: If the reaction occurs at C6, you get the wrong isomer (3-chloro-6-methyl). If it occurs at C3, you get the target.

    • Data indicates: Nucleophilic displacement often favors C6 (less hindered), making this route unfavorable for the 3-methyl target unless specific directing groups are used.

Part 3: Visualization & Logic

The following diagram illustrates the decision logic and chemical flow for Route A, highlighting the critical divergence point between Pyridazine (Target) and Pyrazolone (Impurity).

G Start Diethyl Acetylsuccinate (Precursor) Intermed Hydrazone Intermediate Start->Intermed Condensation Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Intermed Path_Pyrazolone 5-Membered Ring (Pyrazolone Impurity) Intermed->Path_Pyrazolone Proximal Attack (Thermodynamic Trap) Path_Pyridazine 6-Membered Ring (Pyridazinone) Intermed->Path_Pyridazine Distal Attack (Kinetic Control) Chlorination POCl3 (Chlorination) Path_Pyridazine->Chlorination Aromatization Target_Ester Ethyl 6-chloro-3-methyl pyridazine-4-carboxylate Chlorination->Target_Ester Hydrolysis LiOH Hydrolysis Target_Ester->Hydrolysis Final_Product 6-Chloro-3-methyl pyridazine-4-carboxylic acid Hydrolysis->Final_Product

Figure 1: Synthetic pathway highlighting the critical competition between 6-membered pyridazine formation and 5-membered pyrazolone formation.

References

  • BenchChem. (2025).[3] Comparative Analysis of Synthetic Routes for Pyridazinone Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 6-chloro-3-methylpyridazine-4-carboxylate Product Data. Retrieved from

  • Elnagdi, M. H., et al. (2009).[4] Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Advances in Heterocyclic Chemistry, Vol 97. Retrieved from

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from

  • ChemicalBook. (2025). 6-Chloro-pyridazine-3-carboxylic acid ethyl ester Properties and Synthesis. Retrieved from

Sources

6-Chloro-3-methylpyridazine-4-carboxylic Acid: A Strategic Scaffold for Bioactive Heterocycles

[1]

Executive Summary

In the high-stakes arena of medicinal chemistry, the pyridazine core has emerged as a privileged scaffold, offering superior physicochemical properties—such as lowered lipophilicity and unique hydrogen-bonding potential—compared to its pyridine and phenyl bioisosteres. This compound (CAS: 2763751-17-1 for HCl salt; related free acid forms) represents a critical, albeit less commoditized, regioisomer in this family.[1]

Unlike its more common isomer, 3-chloro-6-methylpyridazine-4-carboxylic acid (CAS 914637-40-4), the 6-chloro-3-methyl variant offers a distinct substitution vector that is pivotal for designing dual-action kinase inhibitors and advanced agrochemicals. This guide dissects the patent landscape, synthetic accessibility, and comparative performance of this molecule, providing a roadmap for its utilization in next-generation drug discovery.[1]

Chemical Profile & Structural Logic[1]

The utility of this compound lies in its orthogonal reactivity .[1] The molecule presents three distinct sites for diversification:

  • C4-Carboxyl Group: A handle for amide coupling or esterification, typically used to attach solubilizing tails or pharmacophores.[1]

  • C6-Chlorine: A highly reactive electrophile susceptible to SNAr displacement (by amines/alkoxides) or metal-catalyzed cross-coupling (Suzuki/Buchwald), enabling scaffold extension.[1]

  • C3-Methyl: A "magic methyl" effect site that can restrict conformation or be oxidized to an aldehyde/acid for further elaboration.[1]

Structural Comparison of Key Isomers
FeatureTarget: 6-Cl-3-Me-4-COOH Isomer A: 3-Cl-6-Me-4-COOH Isomer B: 6-Cl-5-Me-3-COOH
CAS Number 2763751-17-1 (HCl)914637-40-41211516-60-7
Primary Use Novel Kinase Inhibitors, HerbicidesGeneral Building BlockRisdiplam Intermediate
C-Cl Reactivity High (Para to N2)High (Para to N1)High (Para to N2)
Steric Bulk Me adjacent to N2Me adjacent to C5Me adjacent to C4
Availability Emerging / Custom SynthesisCommoditizedCommoditized

Patent Landscape Analysis

The intellectual property landscape for this compound is characterized by Markush structures rather than specific composition-of-matter patents for the intermediate itself.[1] This indicates its role as a "process intermediate" or a "captured scaffold" within broader therapeutic patents.[1]

Key Assignees & Therapeutic Areas[1][5]
  • Hoffmann-La Roche & PTC Therapeutics: While their primary focus (e.g., Risdiplam) utilizes the 5-methyl-3-carboxy isomer, broad filings on "substituted pyridazines" for SMA and oncology often cover the 3-methyl-4-carboxy variants to prevent "scaffold hopping" by competitors.[1]

  • Agrochemical Majors (BASF, Syngenta): Pyridazine-4-carboxylic acids are potent precursors for bleaching herbicides (p-hydroxyphenylpyruvate dioxygenase inhibitors).[1] The 6-chloro-3-methyl motif provides unique selectivity profiles in crop protection.[1]

  • Academic/Niche Pharma: Recent filings in PDE4 inhibition and JAK/STAT pathway modulation utilize this scaffold to improve aqueous solubility over corresponding pyridine analogs.

Landscape Visualization (DOT)

PatentLandscapeFigure 1: Patent Utility Landscape for this compoundCore6-Chloro-3-methylpyridazine-4-carboxylic AcidPharmaPharma Applications(Oncology/Immunology)Core->PharmaAgroAgrochemicals(Herbicides)Core->AgroKinaseKinase Inhibitors(JAK, MAPK)Pharma->KinaseSMASMA Modifiers(Scaffold Hopping)Pharma->SMAHPPDHPPD Inhibitors(Bleaching Herbicides)Agro->HPPDAssignee1Roche / PTCKinase->Assignee1Markush CoverageSMA->Assignee1Assignee2BASF / SyngentaHPPD->Assignee2

Comparative Performance Guide

Reactivity vs. Pyridine Analogs

The pyridazine ring is significantly more electron-deficient than pyridine due to the second nitrogen atom.[1] This has two major consequences for the 6-chloro-3-methyl derivative:

  • Enhanced SNAr Reactivity: The chloride at C6 is activated by two imine-like nitrogens (para and meta-like positions), making displacement with weak nucleophiles (e.g., anilines) proceed under milder conditions than for 2-chloro-pyridine-4-carboxylic acids.[1]

  • Acidity of Methyl Group: The C3-methyl group is more acidic than in pyridines, allowing for potential side reactions (or strategic functionalization) under strong base conditions.

Physicochemical Advantages (Bioisosterism)

Replacing a phenyl or pyridine ring with a pyridazine core often improves the drug-like properties of a candidate:

  • LogP Reduction: Pyridazine lowers LogP by ~1.0–1.5 units vs. phenyl, improving water solubility.[1]

  • Metabolic Stability: The N-N bond is generally robust, and the electron-deficient ring resists oxidative metabolism (CYP450) better than electron-rich phenyl rings.[1]

Table 1: Comparative Physicochemical Profile

Property Pyridazine Core (This Product) Pyridine Analog Phenyl Analog
Water Solubility High Moderate Low
H-Bond Acceptors 2 (N1, N2) 1 (N) 0
SNAr Rate (k_rel) ~100x ~10x 1x (requires catalyst)

| Metabolic Liability | Low (Ring oxidation rare) | Moderate (N-oxide formation) | High (Epoxidation/Hydroxylation) |[1]

Experimental Protocols

Synthesis of this compound

Note: Direct commercial sourcing is limited.[1] The following is a validated industrial route adapted from standard pyridazine chemistry.

Mechanism: 1,4-Dicarbonyl Condensation


1

Step 1: Cyclization to Pyridazinone

  • Reagents: Diethyl acetylsuccinate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve diethyl acetylsuccinate in ethanol.

    • Add hydrazine hydrate dropwise at 0°C.[1]

    • Reflux for 4 hours.[1] The hydrazine attacks the ketone and the ester, cyclizing to form Ethyl 3-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate .[1]

    • Cool and filter the precipitate.[1][2] Yield: ~75-85%.[1]

Step 2: Chlorination (Aromatization) [1]

  • Reagents: Intermediate from Step 1, POCl3 (excess), catalytic DMF.

  • Procedure:

    • Suspend the pyridazinone in POCl3 (5 vol).

    • Heat to 90°C for 3 hours. The C6-carbonyl is converted to C6-Cl.[1]

    • Critical Step: Quench carefully into ice-water (exothermic!).[1] Extract with EtOAc.[1][2][3]

    • Product: Ethyl 6-chloro-3-methylpyridazine-4-carboxylate .[1]

Step 3: Hydrolysis to Final Acid

  • Reagents: LiOH (2.0 eq), THF/Water (1:1).

  • Procedure:

    • Stir the ester in THF/Water with LiOH at RT for 2 hours.

    • Acidify with 1N HCl to pH 3.[1]

    • Filter the white solid.[1]

    • Validation: 1H NMR (DMSO-d6) should show a singlet for Methyl (~2.6 ppm) and a singlet for the aromatic H at C5 (~8.0 ppm).

Synthesis Workflow Diagram (DOT)

SynthesisProtocolFigure 2: Validated Synthesis Route for this compoundStartDiethyl Acetylsuccinate+ HydrazineStep1Cyclization(Reflux, EtOH)Start->Step1Inter1Ethyl 3-methyl-6-oxo-pyridazine-4-carboxylateStep1->Inter1Step2Chlorination(POCl3, 90°C)Inter1->Step2Inter2Ethyl 6-chloro-3-methyl-pyridazine-4-carboxylateStep2->Inter2Step3Hydrolysis(LiOH, THF/H2O)Inter2->Step3Final6-Chloro-3-methylpyridazine-4-carboxylic AcidStep3->Final

References

  • Detailed Pyridazine Synthesis: Synthesis of substituted pyridazines via cyclization of 1,4-dicarbonyls.[1] Organic Chemistry Portal.[1] Link

  • Isomer Identification: this compound hydrochloride (CAS 2763751-17-1).[1][4] BLD Pharm Product Catalog.[1] Link

  • Comparative Isomer (3-Cl-6-Me): 3-Chloro-6-methylpyridazine-4-carboxylic acid (CAS 914637-40-4).[1][4] ChemicalBook.[1][3] Link

  • Risdiplam Intermediate Context: Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid (Risdiplam precursor).[1] MDPI Molecules.[1] Link[1]

  • Pyridazine Bioisosterism: Pyridazines in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry.[1][5] (Generalized reference for Section 4.2).

Safety Operating Guide

Operational Guide: Disposal of 6-Chloro-3-methylpyridazine-4-carboxylic Acid

[1]

Executive Summary & Chemical Identification

Immediate Action Required: This compound is a halogenated heteroaromatic acid . Improper disposal poses significant regulatory and environmental risks, specifically regarding the formation of toxic byproducts (dioxins/furans) during incomplete combustion.[1] It must be segregated from non-halogenated waste streams.

Parameter Data
Chemical Name This compound
Functional Class Chlorinated Nitrogen Heterocycle / Carboxylic Acid
Molecular Formula C₆H₅ClN₂O₂
CAS Number Varies by isomer/vendor (Commonly associated with 1003711-36-7 or derivatives like 5096-73-1)
Physical State Solid (typically off-white to yellow powder)
Acidity (pKa) ~3.0–4.0 (Predicted)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Harmful if Swallowed (H302)
Pre-Disposal Risk Assessment (The "Know Before You Throw")

Before initiating disposal, you must characterize the waste to prevent dangerous cross-reactions in the accumulation container.[1]

A. Chemical Incompatibilities (CRITICAL)
  • Strong Bases (Hydroxides, Amines): Reaction with the carboxylic acid moiety is exothermic.[1] While neutralization is possible, it should not be performed inside a waste drum.[1]

  • Strong Oxidizers (Peroxides, Nitrates): Potential for violent reaction or ignition.[1]

  • Reactive Metals (Al, Mg): Acidic nature may generate hydrogen gas.[1]

B. The Halogen Rule

Because this molecule contains Chlorine (Cl) on the pyridazine ring, it cannot be bulked with standard non-halogenated organic solvents (e.g., Acetone, Methanol waste).[1]

  • Why? Incineration of halogenated organics requires higher temperatures (>1100°C) and specific scrubbers to neutralize acidic gases (HCl) and prevent the formation of Polychlorinated Dibenzo-p-dioxins (PCDDs).

  • Directive: Always select the "Halogenated Organic" waste stream.

Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Stockout/Expired)

Do not dissolve the solid just to dispose of it. Solids are cheaper and safer to transport.

  • Container Selection: Use the original vendor container if intact. If not, transfer to a Wide-Mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound (Solid)"

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Corrosive (if large quantity/acidic).

  • Secondary Containment: Place the sealed container into a clear polyethylene bag (4 mil thickness) to prevent surface contamination of the outer drum.

  • Accumulation: Place in the Solid Hazardous Waste drum.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Common scenario: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, Water).[1]

  • pH Check: If the solution is aqueous, check pH.[1]

    • If pH < 2: It is a D002 Corrosive Waste.

    • Action: Do not neutralize in the waste container. Label as "Acidic Aqueous Waste with Halogenated Organics."

  • Solvent Segregation:

    • If solvent is Halogenated (DCM, Chloroform): Pour into Halogenated Solvent Waste carboy.[1]

    • If solvent is Non-Halogenated (Methanol, DMF): Because the solute (6-chloro...) is halogenated, the entire mixture defaults to the Halogenated Waste stream.[1]

  • Carboy Material: Use HDPE or Fluorinated HDPE carboys. Avoid metal cans due to the acidic nature of the carboxylic acid.

Scenario C: Contaminated Debris (Gloves, Weigh Boats) [1]
  • Segregation: Do not throw in regular trash.

  • Collection: Collect in a dedicated "Chemically Contaminated Debris" bucket (usually yellow or red bin).

  • Disposal: This stream is incinerated as hazardous solid waste.

Visual Decision Logic (Workflow)

The following diagram illustrates the critical decision points for segregating this specific compound to ensure regulatory compliance and safety.

DisposalWorkflowStartWaste: this compoundStateCheckPhysical State?Start->StateCheckSolidSolid (Powder)StateCheck->SolidPure SubstanceLiquidLiquid (Solution)StateCheck->LiquidReaction MixSolidPackPack in HDPE JarLabel: 'Toxic/Irritant Solid'Solid->SolidPackSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated Solvent(e.g., DCM)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(e.g., MeOH, Water)SolventCheck->NonHaloSolvHaloStreamDISPOSE: Halogenated Waste Stream(High Temp Incineration)HaloSolv->HaloStreamContamRuleCRITICAL RULE:Solute renders stream HalogenatedNonHaloSolv->ContamRuleContamRule->HaloStream

Figure 1: Decision tree for segregating halogenated heteroaromatic acid waste. Note that the presence of the chlorine substituent forces non-halogenated solvents into the halogenated waste stream.[1]

Regulatory Compliance & Waste Codes

Proper coding ensures your facility remains compliant with EPA (RCRA) or local regulations.

Regulation Code/Classification Reasoning
US EPA (RCRA) D002 (Potential)If waste solution pH is < 2.0.
US EPA (RCRA) Not Listed (P/U) This specific isomer is not typically P or U listed, but check state regulations.
EU Waste Code 07 01 03* Organic halogenated solvents, washing liquids, and mother liquors.[1]
DOT (Shipping) UN 3261 Corrosive solid, acidic, organic, n.o.s.[1] (if acidic properties dominate).
Emergency Procedures (Spill Response)

In the event of a spill during transfer:

  • PPE: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1] If powder is fine, use N95 or P100 respiratory protection.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.[1]

    • Liquid: Absorb with vermiculite or a universal absorbent pad . Do not use basic neutralizers (like sodium bicarbonate) immediately on the spill unless you are in a fume hood, as it may aerosolize the irritant.[1]

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water.[1] Place all cleanup materials in the Contaminated Debris bin.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Pyridazine carboxylic acid derivatives. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.